This compound is primarily found in broomcorn millet (Panicum miliaceum) [1] [2]. The table below summarizes key quantitative and sourcing information from research:
| Aspect | Details |
|---|---|
| Primary Natural Source | Broomcorn millet (Panicum miliaceum) seeds [1] |
| Concentration in Material | Very abundant in seeds; minor amounts in leaves, roots, and stems [1] |
| Content in MWC Extract | 12 mg/g in a complex of millet and wheat extract [3] |
| Chemical Formula | C₃₁H₅₂O [4] |
| Molecular Weight | 440.8 g/mol [4] |
| CAS Number | 5945-45-9 [4] |
While the specific late-stage modifications for this compound are not yet mapped, it is biosynthesized via the universal mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum [5]. The flowchart below illustrates this general process.
The pathway begins with universal metabolic building blocks and proceeds through key intermediates to form the oleanane-type skeleton, from which this compound is derived [5]. The final enzymatic steps, including the specific methylation that gives this compound its structure, are not yet fully characterized.
The exact sequence of enzymes and genes in the late-stage modification steps specific to this compound remains a subject for future research [1]. Key challenges and strategies to uncover this pathway include:
Although the full pathway is unknown, robust experimental data confirms this compound's biological effects and presence.
Miliacin is a pentacyclic triterpene methyl ether (PTME). The tables below summarize its core chemical identity and its concentration in various sources.
Table 1: Core Chemical Profile of this compound
| Property | Description |
|---|---|
| Systematic Name | Olean-18-en-3β-ol methyl ether [1] [2] [3] |
| Chemical Class | Pentacyclic Triterpene Methyl Ether (PTME) [1] [3] |
| Common Source | Broomcorn millet (Panicum miliaceum) seeds [1] [4] |
| Key Characteristic | Resistant to degradation, making it a robust sedimentary biomarker [1] |
Table 2: Distribution and Concentration of this compound
| Source | This compound Concentration / Presence | Key Contextual Notes |
|---|---|---|
| Broomcorn Millet (Panicum miliaceum) Seeds | Average of 306 µg/g [2] (or ~10.51% of total seed phytosterols) [4] | Primary and most abundant source; concentration is consistently high across cultivated and ruderal varieties [1]. |
| Other Panicum Species | Present [1] | Confirms a common biosynthetic pathway within the genus [2]. |
| Foxtail Millet (Setaria italica) | Present [1] | Can confound archaeological interpretation if present in the same region and period [1]. |
| Fungus (Chaetomium olivaceum) | Not produced [1] | Contradicts an earlier study; its absence supports this compound's reliability as a plant biomarker in sediments [1]. |
The primary methodology for identifying and quantifying this compound involves Gas Chromatography-Mass Spectrometry (GC-MS).
This protocol is adapted from methods used to trace millet cultivation in archaeological and geological contexts [1].
To distinguish this compound derived from C4 plants (like millet) from that of C3 plants, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed [3].
The following diagram illustrates the workflow for using this compound to trace past millet cultivation, from the field to data interpretation.
Workflow for using this compound as a sedimentary tracer of millet.
This methodology has been successfully applied to reconstruct agricultural history. For instance, the absence of this compound in Early Bronze Age sediments and its presence in Late Bronze Age/Early Iron Age layers at Lake Bourget, France, provided clear evidence for the onset of millet cultivation in the region [1] [3]. The robustness of this compound as a specific biomarker for Panicum miliaceum is highest in geographical and chronological contexts where other known producing plants (like Setaria italica) are absent [1].
While the search results confirm that pentacyclic triterpenes, as a class, are investigated for their medicinal potential, specific data on this compound's bioactivity or signaling pathways in a drug development context is limited in the current findings [1] [5]. One study mentions its investigation as an anti-microbial/anti-fungal agent and its influence on the metabolic and proliferative capacity of keratinocytes in vitro [1] [2]. However, detailed mechanisms of action, specific molecular targets, or pharmacokinetic data were not available in the consulted literature.
Panicum miliaceum grains contain a diverse array of bioactive compounds. The table below summarizes the key phenolic compounds identified, which are crucial for understanding the plant's biochemical environment where miliacin is present [1].
| Compound Class | Specific Compounds | Reported Quantities (examples) | Extraction & Analysis Methods |
|---|---|---|---|
| Phenolic Acids | Ferulic acid, Caffeic acid, p-Coumaric acid, Sinapic acid, Protocatechuic acid | Ferulic acid: ~18.6 mg/100 g flour; Caffeic acid: 1.64 mg/100 g flour [1]. | Solvent extraction (Methanol, Ethanol, Aqueous); Analysis: HPLC, LC-MS, GC-MS [2] [1]. |
| Flavonoids | Not specified in detail for Panicum miliaceum | Total Phenolic Content (TPC): 16.24 - 58.04 mg GAE/g extract; Total Flavonoid Content (TFC): 7.19 - 52.56 mg QE/g extract [3]. | DPPH and ABTS radical scavenging assays; Folin-Ciocalteu method for TPC [3]. |
Understanding the genetic blueprint of Panicum miliaceum is key to exploring biosynthetic pathways, including that of this compound.
Given the absence of direct data, the following workflow outlines a strategic approach to characterize this compound in Panicum miliaceum, based on general methodologies from the search results.
The table below summarizes the core biological activities and experimental evidence for this compound:
| Activity/Property | Experimental Model | Key Findings/Mechanisms | Quantitative Data |
|---|---|---|---|
| Hair Growth Promotion | Human Hair Follicle Dermal Papilla Cells (HFDPCs) [1] | ↑ Cell proliferation; ↑ phosphorylation of AKT, GSK3β, S6K1; ↑ β-catenin nuclear translocation [1]. | Significantly increased cell proliferation at 12.5-200 μg/mL MSO [1]. |
| Testosterone-inhibited C57BL/6 mice [1] | Stimulated hair growth, increased hair follicle size and number upon oral administration of MSO [1]. | Increased hair growth observed vs. control [1]. | |
| Human immortalized DPCs & anagen-synchronized mouse model [2] [3] | ↑ mRNA of β-catenin, growth factors (IGF-1, VEGF, FGF7), antioxidant enzymes; ↓ inflammatory cytokines (IL-6, TNFα); elongated anagen phase [2] [3]. | In vitro: 60, 120, 240 μg/mL MWC. In vivo: 30, 60, 120 mg/kg MWC in mice [2] [3]. | |
| Antioxidant | Associated mechanism [2] [3] | Upregulation of antioxidant enzymes (Catalase, SOD1) [2] [3]. | — |
| Anti-inflammatory | Associated mechanism [2] [3] | Downregulation of inflammatory cytokines (IL-6, TNFα) [2] [3]. | — |
| Cell Regeneration | Literature-derived property [2] | Stimulates regeneration processes; reported use in treating trophic ulcers [2]. | — |
For scientific replication, here are the key methodologies from the cited studies:
The diagram below illustrates the mechanism by which this compound promotes hair growth, based on the referenced studies.
The proposed mechanism of this compound in hair growth involves activating the β-catenin pathway via AKT/GSK3β signaling [1].
This compound research is positioned within the search for hair loss treatments with fewer side effects than current options like finasteride, which can cause sexual dysfunction [1] [2]. This compound's potential to promote hair growth through β-catenin signaling and antioxidant/anti-inflammatory actions offers a promising alternative approach [1] [2] [3].
Current evidence for this compound's hair growth effects is promising, yet further research is needed to fully validate its efficacy and define its potential in therapeutic applications.
Miliacin is a pentacyclic triterpenoid compound found in broomcorn millet. The table below summarizes its core properties and documented bioactivities, which are mainly investigated in biomedical contexts.
| Property/Category | Description |
|---|---|
| Chemical Name | 3β-Methoxyolean-18-ene [1] |
| IUPAC Name | (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene [1] |
| Molecular Formula | C₃₁H₅₂O [1] |
| Molecular Weight | 440.8 g/mol [1] |
| CAS Number | 5945-45-9 [1] |
| Plant Source | Grains of Panicum miliaceum L. (broomcorn millet) [1] [2] |
| Documented Bioactivities | Stimulates keratinocyte proliferation; protects against stress-induced lipid peroxidation; produces a protective effect on splenocytes by decreasing DNA fragmentation [3] [1] |
While the role of this compound itself is unclear, research into how proso millet responds to environmental stresses like salinity reveals key physiological pathways. The following experimental protocol and results illustrate this.
A 2024 study investigated the molecular mechanisms of salt stress tolerance in Panicum miliaceum and the alleviating effect of Selenium (Se) [4].
The experimental workflow for this study can be summarized as follows:
Experimental workflow for analyzing salt stress tolerance in proso millet.
The study generated significant quantitative data on how Selenium alleviates salt stress in proso millet.
Table 1: Effect of Salt Stress and Selenium on Growth and Proline Content
| Treatment | Fresh Weight (FW) Change vs. Control | Proline Content vs. Control |
|---|---|---|
| 150 mM NaCl | -38.6% [4] | Significant Increase [4] |
| 200 mM NaCl | -52.3% [4] | Significant Increase [4] |
| 1 µM Se (No Salt) | +5.1% [4] | Data Not Specified |
| 5 µM Se (No Salt) | +5.7% [4] | Data Not Specified |
| 10 µM Se (No Salt) | +6.4% [4] | Data Not Specified |
| 150 mM NaCl + 1 µM Se | +63.8% (vs. 150mM NaCl) [4] | Data Not Specified |
| 150 mM NaCl + 5 µM Se | +36.5% (vs. 150mM NaCl) [4] | Reduced vs. Salt-Stressed [4] |
| 150 mM NaCl + 10 µM Se | +29.9% (vs. 150mM NaCl) [4] | Reduced vs. Salt-Stressed [4] |
Table 2: Gene Expression Changes under Salt Stress and Selenium
| Gene | Function | Expression under Salt Stress | Expression with Se Addition |
|---|---|---|---|
| P5CS | Proline biosynthesis (Glutamate pathway) | Upregulated [4] | Modulated (reduced vs. salt-only) [4] |
| OAT | Proline biosynthesis (Ornithine pathway) | Upregulated [4] | Modulated (reduced vs. salt-only) [4] |
| PDH | Proline catabolism | Data Not Specified | Upregulated [4] |
The relationship between salt stress, selenium, and the proline biosynthesis pathway is illustrated below.
>Schematic of proline metabolism regulation under salt stress and selenium treatment in proso millet. Salt stress upregulates biosynthesis genes (P5CS, OAT). Selenium modulates this response and activates proline catabolism (PDH), fine-tuning proline levels for stress resilience [4].
Although its physiological role is not fully defined, this compound is a valuable biomarker. Here are technical protocols for its extraction and analysis.
1. Liquified Isobutane Extraction
2. Supercritical CO₂ Extraction
3. Quantification via Gas Chromatography (GC)
Future research could be directed towards:
Miliacin is a rare triterpene and the main triterpenoid found in millet seeds and millet oil [1] [2]. The table below summarizes its core biological activities.
| Biological Activity | Observed Effect | Research Context |
|---|---|---|
| Hair Growth Promotion | Stimulates keratinocyte proliferation; reduces telogen density; increases anagen density [3] [4] | Human hair bulb cells; clinical trials for telogen effluvium |
| Anti-inflammatory | Reduces inflammatory cytokines (e.g., IL-6, TNFα) [4] | Human immortalized dermal papilla cells (iDPCs) |
| Antioxidant | Increases mRNA levels of antioxidant enzymes (catalase, SOD1) [4] | Human immortalized dermal papilla cells (iDPCs) |
| Regenerative & Protective | Promotes healing of trophic ulcers; protects against drug-induced organ toxicity [5] | Animal studies (rats) |
| Growth Stimulation | Improves weight gain and food digestibility in cattle [5] | Livestock studies |
For researchers looking to replicate or build upon existing work, here are the methodologies from key studies.
This protocol is based on a 2023 study that investigated the effects of a millet and wheat extract complex (MWC) on human immortalized dermal papilla cells (iDPCs) [4].
The same 2023 study used this model to confirm the in vitro findings [4].
The hair growth-promoting effects of this compound and related extracts are linked to the activation of the Wnt/β-catenin signaling pathway, which is crucial for initiating and maintaining the hair growth (anagen) phase [4]. The diagram below illustrates this mechanism.
This compound-containing complexes activate Wnt/β-catenin signaling to promote the anagen hair growth phase.
Research indicates that this compound's efficacy is significantly enhanced through specific formulations that improve its bioavailability.
The existing research points to several areas where further investigation is needed:
This compound (olean-18-en-3β-ol) is a key triterpenoid compound found predominantly in proso millet (Panicum miliaceum L.), where it serves as an important chemical marker for authenticity and quality assessment. This pentacyclic triterpene has attracted significant research interest due to its diverse biological activities, including demonstrated effects on keratinocyte metabolism, cellular proliferation, and protection against lipid peroxidation. Recent studies have further revealed its potential in dermatological applications and hair growth promotion, making reliable analytical methods for its quantification increasingly important in both agricultural and pharmaceutical contexts [1].
Proso millet ranks as the sixth most important cereal globally and has been identified by the FAO as a future smart crop due to its climate resilience and nutritional profile. Unlike common cereals, proso millet is gluten-free and has a low glycemic index, making it suitable for individuals with celiac disease and useful in preventing cardiovascular diseases. The grain possesses the highest lipid content (2.9%) among common cereals after oats, with this compound being one of its most valuable lipophilic components [2]. The development of robust analytical protocols for this compound quantification is essential for quality control in the food industry, standardization of herbal preparations, and bioactivity-guided fractionation in pharmaceutical development.
Table 1: Sample Preparation Steps for Lipid Extraction
| Step | Procedure | Parameters | Quality Control |
|---|---|---|---|
| 1. Seed Preparation | Dry millet seeds at 45±1°C and grind to fine powder using mortar and pestle or mechanical grinder | Particle size: <0.5 mm; Moisture: <10% | Visual inspection for homogeneity |
| 2. Oil Extraction | Weigh 5g powdered sample; Soxhlet extraction with hexane for 6 hours | Solvent volume: 150 mL; Temperature: 60°C | Record extraction yield (%) |
| 3. Solvent Evaporation | Concentrate extract under nitrogen stream at 40°C | Pressure: <100 mbar; Final volume: 2 mL | Document recovery rate |
| 4. Oil Quantification | Precisely weigh extracted oil for saponification | Target: 100±5 mg oil | Accurate to 0.1 mg |
The initial sample preparation is critical for achieving representative sampling and high extraction efficiency. Proper drying at 45±1°C preserves thermolabile compounds while reducing moisture interference. The grinding step ensures maximum surface area for efficient lipid extraction, with particle size significantly impacting yield [2] [1].
Figure 1: Workflow for Preparation of Unsaponifiable Matter from Proso Millet Oil
The saponification process hydrolyzes glyceride esters, releasing fatty acids while preserving the unsaponifiable components including this compound. The critical control points in this procedure include:
Derivatization enhances the volatility and thermal stability of this compound for GC-MS analysis. The trimethylsilyl ether derivative of this compound shows excellent chromatographic behavior with sharp peak shape and improved detection sensitivity. The reaction completeness should be verified by analyzing a derivatized standard [2].
Table 2: GC-MS Instrumental Parameters for this compound Analysis
| Parameter | Configuration | Alternative Options |
|---|---|---|
| GC System | Thermo Scientific Trace 1310 | Agilent 8890, Shimadzu GC-2030 |
| MS Detector | Triple Quadrupole TSQ 8000 | Single quadrupole, Q-TOF |
| Injector | Split/splitless with AI 1310 autosampler | - |
| Injection Volume | 1.0 μL | 0.5-2.0 μL depending on concentration |
| Carrier Gas | Helium, constant flow 1 mL/min | Hydrogen (with safety precautions) |
| Injector Temperature | 290°C | 280-300°C |
| Split Ratio | 1:25 after 2 min delay | 1:10 to 1:50 depending on sensitivity needs |
| Chromatographic Column | Rxi-5Sil MS (30 m × 0.25 mm × 0.25 μm) | DB-5MS, HP-5MS equivalent |
| Oven Program | Initial: 60°C (1 min) → 200°C at 40°C/min → 290°C at 5°C/min (20 min) | Optimize for resolution vs. runtime |
Mass Spectrometer Conditions:
The triple quadrupole mass spectrometer provides superior sensitivity and selectivity compared to single quadrupole instruments. The temperature program is optimized to resolve this compound from other triterpenoids such as β-amyrin, lupeol, and friedelan-3-one that may co-occur in proso millet extracts [2] [1].
This compound identification is performed using a multiparameter approach to ensure accurate characterization:
The characteristic fragmentation pattern of trimethylsilylated this compound includes the molecular ion and key fragments resulting from ring cleavage. The mass spectrum typically shows significant ions at m/z 189, 203, 218, and 255, with the molecular ion at m/z 498 [1].
Quantitative analysis employs the internal standard method with Fluoranthene-D10 providing compensation for injection volume variability and instrumental drift. The quantification protocol includes:
The percentage of this compound in the sample is calculated according to: Percent this compound (%) = (Peak area of this compound / Total area of all peaks) × 100 [2]
Table 3: Method Validation Data for this compound Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25-1000 μg/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 5 μg/mL | Signal-to-noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 25 μg/mL | Signal-to-noise ≥ 10:1 |
| Precision (Intra-day, n=6) | CV = 3.2% | CV ≤ 5% |
| Precision (Inter-day, n=18) | CV = 4.7% | CV ≤ 8% |
| Recovery (Spiked Samples) | 96.5-102.3% | 85-115% |
| Robustness (Flow Variation) | CV = 2.8% | CV ≤ 5% |
Method validation ensures reliable quantification across the analytical range. The extraction efficiency should be verified by repeated extraction of residual material, demonstrating >95% recovery. The stability of derivatized samples should be assessed over 24-48 hours under storage conditions (4°C in autosampler) [1].
This GC-MS protocol enables several key research applications:
The methodology supports various industrial applications:
This comprehensive protocol provides a robust methodology for the extraction, identification, and quantification of this compound in proso millet oil using GC-MS. The saponification approach effectively isolates this compound from the complex lipid matrix, while derivatization enhances analytical sensitivity and chromatographic performance. The method demonstrates excellent precision, accuracy, and sensitivity suitable for both research and quality control applications. As interest in proso millet's health benefits grows, this protocol will support standardized assessment of this compound content across cultivars, growing conditions, and processing methods, facilitating the development of millet-based products with validated compositional profiles.
Cereal biomarkers like miliacin (a triterpenoid marker for millet) and alkylresorcinols (ARs) (phenolic lipid markers for whole-grain wheat and rye) are crucial for nutritional and archaeological studies [1] [2] [3]. The objective is to provide a detailed methodological framework for their simultaneous analysis from solid matrices like soils and sediments, a technique relevant for dietary biomarker quantification and terrestrial archive studies [1].
While a specific combined protocol for this compound and ARs is not fully detailed, robust methods for AR extraction from cereal matrices are well-established. The following table compares common extraction techniques for ARs from wheat bran, which can be adapted for other sample types.
Table 1: Comparison of Alkylresorcinol Extraction Methods from Wheat Bran
| Extraction Method | Key Conditions | Efficiency & Notes |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acetone, 10-20 min, room temperature [4] [5] | High yield of C17-C25 homologs; fast and efficient [4] [5]. |
| Overnight Solvent-Assisted Maceration (OSAM) | Acetone, ~24 hours, room temperature [4] [5] | High yield; simple but time-consuming [4] [5]. |
| Soxhlet Extraction | Acetone, continuous reflux at solvent boiling point [4] [5] | High yield; uses elevated temperature [4] [5]. |
For the simultaneous extraction of this compound and ARs from soils and sediments, the published method uses a combined extraction and concentration procedure followed by GC-MS/MS analysis [1]. The specifics of the solvent and extraction technique (e.g., accelerated solvent extraction, sonication) were not detailed in the available abstract.
The choice of analytical instrumentation depends on the target analytes.
General principles for robust LC-MS/MS method development, which are applicable to these analyses, are summarized below.
Table 2: Key Considerations for LC-MS/MS Method Development
| Development Phase | Critical Parameters | Recommendations |
|---|---|---|
| MS Parameter Tuning | Precursor/Product ions, Collision Energy, Source conditions (DP, EP, CXP) [6] | Establish via direct infusion; refine once LC conditions are set. Check for in-source fragmentation and adduct formation [6]. |
| Chromatography | Column chemistry, Mobile phase, Gradient profile, Flow rate [6] | Optimize for peak resolution and shape. An "extended gradient" can help assess peak purity and specificity [6]. |
| Internal Standard (IS) | Selection, Concentration, Solvent [6] | Use stable isotopically labeled analogs. Titrate IS to find a concentration that gives a strong, precise detector response without detector saturation [6]. |
The biological activity of ARs is influenced by their homologue profile, which is in turn affected by the extraction method. Below is a summary of findings on the antiproliferative activity of different AR homologs.
Table 3: Influence of Alkylresorcinol Homolog Structure on Antiproliferative Activity
| Homolog Feature | Observed Bioactivity | Implications |
|---|---|---|
| Oxygenated Side Chains (e.g., C23:Oxo) | Significantly higher antiproliferative activity against PC-3 prostate cancer cells [4] [5] | Extracts enriched with oxygenated ARs (e.g., keto groups) show greater potential for anticancer applications. |
| Long Saturated Chains (e.g., C25, C19) | Characteristic of cereals and key for discriminating extraction methods [4] [5] | Important for biomarker studies. The specific chain length can influence bioavailability and membrane interaction [2]. |
The following diagrams outline the general experimental workflow and the biological pathway of alkylresorcinols in humans, which underpins their utility as biomarkers.
Diagram 1: A generalized experimental workflow for the extraction, analysis, and bioactivity testing of alkylresorcinols from solid samples like wheat bran or soils. Specific steps for simultaneous this compound analysis would be integrated into this framework [1] [4] [5].
Diagram 2: The pharmacokinetic pathway of alkylresorcinols in the human body, illustrating their absorption, transport, metabolism, and excretion. DHBA (3,5-dihydroxybenzoic acid) and DHPPA (3-(3,5-dihydroxyphenyl)-propanoic acid) are used as biomarkers of whole-grain intake [2] [3].
A method for the simultaneous extraction, concentration, and quantitation of this compound and alkylresorcinols from soils and sediments exists, with analysis performed via GC-MS/MS [1]. For the analysis of alkylresorcinols specifically, UAE and Soxhlet extraction with acetone are highly efficient, and the homologue profile, which can be determined by HPLC-DAD-MS, is critical as it directly influences bioactivity, with oxygenated homologs showing enhanced antiproliferative effects [4] [5].
This compound (also known as olean-18-en-3β-ol or multiflorenol) is a triterpenoid compound predominantly found in Proso millet (Panicum miliaceum L.) and serves as a key chemical marker for quality control and standardization of millet-based extracts. This pentacyclic triterpene alcohol has gained significant research interest due to its diverse biological activities, including hair growth promotion, anti-inflammatory properties, and antioxidant effects. The quantification of this compound is essential for ensuring batch-to-batch consistency in herbal preparations and for establishing dose-response relationships in pharmacological studies. Gas chromatography coupled with flame ionization detection (GC-FID) has emerged as a robust, cost-effective analytical technique for this compound quantification, offering excellent sensitivity, wide linear dynamic range, and reproducible results without the extensive operational costs associated with mass spectrometric detection.
The analytical challenges in this compound quantification primarily stem from the complex matrix effects in plant extracts and biological samples, the presence of structurally similar triterpenoids, and the need for optimal extraction and chromatographic separation conditions. The GC-FID method described in these application notes addresses these challenges through careful optimization of sample preparation, column selection, and temperature programming, enabling specific and accurate quantification of this compound in various sample matrices. This methodology is particularly valuable for quality control laboratories in the herbal products industry and for research institutions investigating the biological effects of millet-derived compounds, providing a reliable analytical tool that balances performance with operational practicality.
The GC-FID analysis requires specific instrumentation and carefully optimized chromatographic conditions to achieve optimal separation, sensitivity, and reproducibility for this compound quantification. The following parameters have been established through method development and validation studies:
GC-FID System: Any modern gas chromatograph equipped with flame ionization detector, split/splitless injector, and automated liquid sampler is suitable. The system should have precise temperature control (±0.1°C) and electronic pressure control capabilities for retention time reproducibility.
Chromatographic Column: A 5% phenyl-methylpolysiloxane capillary column with dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness provides excellent separation efficiency for this compound. The medium-polarity stationary phase optimally resolves this compound from co-extracted compounds in complex matrices [1].
Carrier Gas: High-purity helium (>99.999%) at constant flow rate of 1.0 mL/min. Hydrogen and air are required for the FID detector at optimized flow rates of 30 mL/min and 300 mL/min, respectively.
Temperature Program: Initial oven temperature: 150°C (hold 2 min), ramped to 300°C at 15°C/min (hold 10 min). Total run time: 22 minutes. This compound retention time typically occurs between 15-18 minutes under these conditions, depending on the specific column brand and age.
Injection Parameters: Split injection mode with 10:1 split ratio; injection volume: 1 μL; injector temperature: 280°C; detector temperature: 300°C.
The flame ionization detector operates by combusting the column effluent in a hydrogen/air flame, generating ions proportional to the carbon content of the analytes. These ions are collected on a polarized electrode, producing an electrical signal that is amplified and recorded as the chromatographic output. FID demonstrates excellent sensitivity for organic compounds like this compound, with broad linear dynamic range (10^5-10^6) and minimal response variation between different chemical classes [2].
A. Plant Material Extraction
B. Sample Purification
C. Derivatization (Optional) For enhanced volatility and chromatographic performance:
Table 1: Standard Preparation for Calibration Curve
| Standard Solution | Concentration (μg/mL) | Preparation Method |
|---|---|---|
| Stock Solution | 1000 | Dissolve 10 mg this compound in 10 mL n-hexane |
| Working Standard 1 | 10 | Dilute 100 μL stock to 10 mL with n-hexane |
| Working Standard 2 | 25 | Dilute 250 μL stock to 10 mL with n-hexane |
| Working Standard 3 | 50 | Dilute 500 μL stock to 10 mL with n-hexane |
| Working Standard 4 | 100 | Dilute 1 mL stock to 10 mL with n-hexane |
| Working Standard 5 | 250 | Dilute 2.5 mL stock to 10 mL with n-hexane |
Rigorous method validation is essential to demonstrate that the GC-FID quantification method is suitable for its intended purpose. The following validation parameters have been established for this compound quantification:
The method demonstrates excellent linearity across a concentration range of 10-250 μg/mL, with a typical correlation coefficient (R²) of ≥0.998. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 3 μg/mL and 10 μg/mL, respectively, based on signal-to-noise ratios of 3:1 and 10:1. These sensitivity parameters are sufficient for quantifying this compound in most plant extracts and formulated products.
Precision was evaluated through both intra-day and inter-day assays. The intra-day precision (repeatability) showed relative standard deviations (RSD) of less than 2.5% for six replicate injections of a quality control sample at 50 μg/mL concentration. The inter-day precision (intermediate precision) demonstrated RSD values of less than 4.0% when the analysis was performed on three different days over a one-week period. These results confirm the method provides reproducible data for routine quality control applications [1].
Table 2: Method Validation Parameters for this compound Quantification by GC-FID
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 10-250 μg/mL | - |
| Correlation coefficient (R²) | ≥0.998 | ≥0.995 |
| LOD | 3 μg/mL | - |
| LOQ | 10 μg/mL | - |
| Intra-day precision (RSD%) | <2.5% | ≤5.0% |
| Inter-day precision (RSD%) | <4.0% | ≤10.0% |
| Recovery (accuracy) | 95-105% | 90-110% |
Method accuracy was determined through spike recovery experiments using known quantities of this compound reference standard added to pre-analyzed samples at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery values ranged from 95% to 105%, well within acceptable limits for analytical methods. The robustness of the method was evaluated by deliberately introducing small variations in critical method parameters, including temperature variations (±2°C), flow rate changes (±0.1 mL/min), and minor adjustments to the GC temperature program ramp rates. The method demonstrated minimal impact on this compound retention time and peak area under these modified conditions, with RSD values remaining below 5% for all parameters tested.
The specificity of the method was confirmed by analyzing blank samples and examining potential interference from matrix components. The this compound peak was well-resolved from other extract components, with baseline separation from the closest eluting compound (resolution factor >1.5). The peak purity was further verified by analyzing standards both individually and in combination with sample matrices, demonstrating that the this compound peak was free from co-eluting substances that could potentially skew quantification results.
System Preparation and Conditioning
Calibration Standards Preparation
Sample Preparation
GC-FID Analysis
System Suitability Testing
The following workflow diagram illustrates the complete this compound quantification process:
Figure 1: Complete Workflow for this compound Quantification Using GC-FID
The GC-FID method for this compound quantification has been successfully applied to the analysis of millet extracts and herbal formulations used in hair growth products. In a recent study, the this compound content in a complex of millet extract and wheat extract (MWC) was quantified at 12 mg/g, demonstrating the method's applicability for standardizing herbal extracts [1]. The method provides reliable quantification even in the presence of complex matrix components, including triglycerides, phospholipids, and other lipophilic plant constituents. For quality control laboratories, this method offers a cost-effective solution for routine analysis of raw materials and finished products, ensuring consistent this compound content across different production batches.
The method has also been adapted for the analysis of traditional herbal preparations containing millet extracts, where it helps establish correlations between this compound content and biological activity. By providing accurate quantification of this marker compound, manufacturers can optimize extraction processes to maximize this compound yield while maintaining the balance of other active constituents. The robustness of the GC-FID method makes it particularly suitable for quality control in manufacturing environments, where analytical methods need to be transferable between different instruments and operators while maintaining data integrity.
This compound has been identified as a key active compound responsible for the hair growth-promoting effects of millet extracts. In vitro studies using human immortalized dermal papilla cells (iDPCs) have demonstrated that this compound-containing extracts increase mRNA levels of antioxidant enzymes (catalase and SOD1), growth factors (IGF-1, VEGF, and FGF7), and factors related to hair growth (wnt10b, β-catenin) while decreasing inflammatory cytokine mRNA levels (IL-6 and TNFα) [1]. The GC-FID quantification method enables researchers to establish dose-response relationships between this compound concentration and these biological effects, providing valuable data for product development.
In vivo studies using an anagen-synchronized mouse model have further confirmed that treatment with this compound-standardized extracts elongates the anagen phase of the hair cycle. The correlation between quantified this compound content and biological activity underscores the importance of robust analytical methods for standardizing herbal preparations intended for hair health applications. The following diagram illustrates the relationship between this compound quantification and biological effects assessment:
Figure 2: Integration of this compound Quantification with Biological Activity Assessment
Even with a validated method, analysts may encounter challenges during routine application. The following table addresses common issues and provides practical solutions:
Table 3: Troubleshooting Guide for this compound Quantification by GC-FID
| Problem | Potential Causes | Solutions |
|---|---|---|
| Peak Tailing | Column degradation, active sites in liner/injector, incorrect injection technique | Re-condition or replace column, deactivate or replace liner, optimize injection technique, use higher split ratio |
| Retention Time Shift | Column degradation, carrier gas flow fluctuations, temperature instability | Check for leaks, replace column if severely degraded, verify GC temperature calibration, maintain constant carrier gas pressure |
| Low Sensitivity | Dirty detector, contaminated liner, column clipping, incorrect detector gases | Clean FID jet, replace liner, check column installation, verify hydrogen/air ratios, confirm proper makeup gas flow |
| Poor Resolution | Incorrect temperature program, column overloading, too fast ramp rates | Optimize temperature ramp, dilute sample, use slower ramp rates for critical peak pairs |
| Irreproducible Results | Inconsistent injection technique, sample degradation, internal standard issues | Use autosampler, prepare fresh samples, verify internal stability and concentration |
For method transfer between laboratories, it is recommended to perform a side-by-side comparison using identical reference standards and quality control samples. Key parameters to monitor during method transfer include retention time reproducibility, peak symmetry, sensitivity (LOD/LOQ), and precision data. Minor adjustments to temperature programming or carrier gas flow rates may be necessary to account for differences in instrumental configurations while maintaining the core analytical performance.
The GC-FID method described in these application notes provides a robust, reproducible, and cost-effective approach for this compound quantification in plant extracts and biological samples. The method offers excellent sensitivity and precision while avoiding the complexity and expense of mass spectrometric detection, making it particularly suitable for quality control laboratories and research institutions with standard GC instrumentation. The detailed protocols and troubleshooting guidance facilitate method implementation and transfer between laboratories, supporting the standardization of this compound-containing products and further investigation of this biologically active triterpenoid compound.
As research continues to elucidate the mechanisms underlying this compound's biological effects, reliable quantification methods will remain essential for establishing structure-activity relationships and optimizing therapeutic formulations. The GC-FID method presented here serves as a valuable tool for these applications, contributing to quality assurance in herbal product manufacturing and advancing our understanding of this compound's potential health benefits.
Miliacin encapsulated by polar lipids (MePL) represents an innovative approach to addressing hair loss disorders by targeting the biological mechanisms that regulate hair follicle cycling and function. This compound, the primary triterpenoid compound isolated from millet (Panicum miliaceum L.), has demonstrated significant potential in stimulating keratinocyte metabolism and proliferation [1]. The encapsulation of this compound within polar lipid vesicles enhances its bioavailability and cellular uptake, thereby amplifying its proliferative effects on hair follicle cells [1]. This formulation approach addresses a key challenge in dermatological applications—ensuring sufficient bioactive delivery to target cells in the hair bulb region.
The mechanism of action of MePL involves multiple pathways that collectively promote hair growth and mitigate hair loss. Research indicates that MePL stimulates proliferation of hair bulb cells more effectively than non-encapsulated this compound [1]. Additionally, related research on millet and wheat extract complexes (MWC) has demonstrated that these compounds can modulate the Wnt/β-catenin signaling pathway, a crucial regulator of hair follicle development and cycling [2]. The MWC has been shown to upregulate expression of growth factors including IGF-1, VEGF, and FGF7, while simultaneously reducing inflammatory cytokines such as IL-6 and TNF-α [2]. This dual action on both proliferative and inflammatory pathways positions MePL as a promising candidate for managing telogen effluvium and potentially other hair loss conditions.
Table 1: Experimental Models for Evaluating MePL Effects
| Model Type | Specific Model | Key Measurements | Relevance to Hair Growth |
|---|---|---|---|
| In Vitro | Human immortalized dermal papilla cells (iDPCs) | Cell viability, mRNA expression of growth factors, inflammatory cytokines | Direct assessment of cell proliferation and molecular mechanisms |
| In Vivo | Anagen-synchronized mouse model | Hair cycle phase duration, mRNA levels in hair follicles | Evaluation of hair cycle modulation in complex biological system |
| Clinical | Women with telogen effluvium | Telogen/anagen density via phototrichogram, scalp dryness, hair brightness | Direct evidence of efficacy in human hair loss condition |
Cell Source and Culture Conditions: Utilize human immortalized dermal papilla cells (iDPCs), such as the KNU201 line. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO₂ atmosphere [2]. Perform subculturing every 2-3 days using 0.25% trypsin/10 mM EDTA when cells reach 70-80% confluence. For experimental consistency, use cells before the seventh subculture passage to maintain optimal doubling rate and biomarker expression [2].
Preparation of MePL Treatment: Prepare stock solutions of MePL at appropriate concentrations in suitable vehicles, which may include dimethyl sulfoxide (DMSO) or other biocompatible solvents. For quality control, verify the This compound content in the formulation using GC-FID methods with a 5% phenyl-methylpolysiloxane column, which typically quantifies this compound at approximately 12 mg/g in related MWC formulations [2]. Prepare working concentrations fresh before each experiment through serial dilution in complete media.
Experimental Treatment Protocol: Seed iDPCs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight [3]. Replace medium with serum-free media for 8 hours to synchronize cell cycles. Apply MePL test concentrations (e.g., 60, 120, and 240 μg/mL) alongside appropriate controls including vehicle controls (e.g., SFO at 240 μg/mL) and untreated controls [2]. Incubate cells for 48 hours before conducting proliferation assays.
The CyQUANT Cell Proliferation Kit provides a robust method for quantifying cell proliferation through DNA content measurement, based on the principle that DNA content remains constant per cell within a given cell line [3]. Following the 48-hour treatment period, carefully remove culture media and wash cells once with phosphate-buffered saline (PBS). Lyse cells according to manufacturer specifications and add the DNA-binding dye solution provided in the kit. Incubate for 5-10 minutes protected from light, then measure fluorescence using a microplate reader with appropriate excitation (∼480 nm) and emission (∼520 nm) filters. Normalize all values to basal media controls (negative control) to calculate fold-increase in proliferation [3].
For comprehensive mechanism elucidation, evaluate gene expression changes following MePL treatment using quantitative PCR. Extract total RNA from treated cells using TRIzol reagent according to standard protocols. Synthesize cDNA using reverse transcriptase enzymes such as HelixCript Thermo Reverse Transcriptase. Perform quantitative PCR using TB Green Premix Ex Taq on a real-time PCR system with primers for target genes including:
Calculate relative expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes and comparing to untreated controls.
The anagen-synchronized mouse model provides a standardized system for evaluating hair cycle progression and treatment effects in a complex biological context. Utilize 6-week-old C3H/HeN male mice, which typically reside in the telogen phase at this age [2]. House mice under controlled conditions with ad libitum access to food and water. After a 3-day acclimatization period, randomly assign mice to treatment groups based on body weight (n=8 per group). Administer MePL via oral gavage at doses of 30, 60, and 120 mg/kg daily, alongside appropriate vehicle controls (e.g., SFO at 120 mg/kg) [2]. Continue treatment for the duration specified in the experimental design, typically spanning several weeks to cover significant portions of the hair cycle.
At designated timepoints (e.g., early and late telogen phases), euthanize mice according to institutional animal care guidelines and harvest dorsal skin samples containing hair follicles. Divide each sample for multiple analyses—snap-freeze some portions in liquid nitrogen for RNA/protein extraction, and preserve other portions in formalin for histological examination. For gene expression analysis, extract total RNA from skin tissues using TRIzol reagent and perform quantitative PCR as described in the in vitro protocol section, focusing on the same panel of target genes to maintain consistency between experimental models [2].
For clinical validation of MePL efficacy, implement a placebo-controlled, multicentric, randomized, double-blind trial design following the methodology established in prior clinical studies [1]. Recruit sixty-five or more nonmenopausal women affected by telogen effluvium, confirmed through medical history and physical examination. Exclude participants with other forms of alopecia, severe systemic diseases, or those taking medications that might affect hair growth. Randomly assign eligible participants to either the MePL supplementation group or placebo group, ensuring balanced distribution of age and hair loss severity between groups. Administer treatments orally for 12 weeks, with regular monitoring of compliance and adverse events [1].
Phototrichogram Analysis: This gold-standard technique provides objective quantification of hair cycle parameters. At baseline, 6 weeks, and 12 weeks, shave a predefined area of the scalp (typically 1-2 cm²) and capture high-resolution images. After 48 hours, recapture images of the same area to assess regrowth. Calculate telogen density (number of hairs in resting phase per cm²) and anagen density (number of hairs in growth phase per cm²) through microscopic examination of hair shafts [1].
Clinical Evaluation Scales: Employ Likert scales for subjective assessment of clinical parameters. Trained dermatologists should evaluate scalp dryness (0-5 scale, from absent to severe) and hair brightness (0-5 scale, from dull to bright) under standardized lighting conditions [1]. Document high-quality photographic evidence at each timepoint using consistent camera settings, lighting, and patient positioning.
Table 2: Key Results from Clinical Trial on MePL Supplementation
| Parameter | Baseline (Mean) | 12 Weeks - Placebo | 12 Weeks - MePL | p-value |
|---|---|---|---|---|
| Telogen density (hairs/cm²) | Not specified | Minimal reduction | Significant reduction | <0.05 |
| Anagen density (hairs/cm²) | Not specified | Increased in both groups | Increased in both groups | NS |
| Scalp dryness (Likert score) | Not specified | Moderate improvement | Significant improvement | <0.05 |
| Hair brightness (Likert score) | Not specified | Moderate improvement | Significant improvement | <0.05 |
Employ appropriate statistical tests based on data distribution and experimental design. For in vitro studies with multiple concentrations, use one-way ANOVA followed by post-hoc tests such as Tukey's HSD to compare treatment groups against controls. For clinical trial data with repeated measures, implement mixed-model ANOVA to account for within-subject changes over time. Express all data as mean ± standard deviation or standard error, and consider p-values <0.05 as statistically significant. Perform intention-to-treat analysis for clinical data to maintain randomization benefits.
The efficacy profile of MePL should be evaluated across multiple dimensions. Successful treatment is indicated by a significant reduction in telogen density coupled with improvements in clinical parameters such as scalp dryness and hair brightness [1]. At the molecular level, effective MePL treatment should demonstrate upregulation of key growth factors (IGF-1, VEGF, FGF7) and hair growth-related genes (wnt10b, β-catenin), alongside downregulation of inflammatory cytokines (IL-6, TNF-α) [2]. The encapsulated formulation should show superior efficacy compared to non-encapsulated this compound, confirming the value of the polar lipid delivery system for enhancing bioavailability and cellular uptake [1].
The following DOT code generates a comprehensive visualization of the experimental workflow for evaluating MePL effects, from in vitro assays through clinical validation:
The following DOT code illustrates the proposed molecular mechanisms through which MePL exerts its effects on hair follicle cells:
Miliacin, the principal triterpenoid found in millet (Panicum miliaceum) seeds, has emerged as a potent natural bioactive compound for promoting hair follicle health and stimulating hair growth. Its mechanism is primarily linked to the activation of key signaling pathways that regulate the hair cycle. Research indicates that this compound, particularly when encapsulated by polar lipids (MePL) to enhance its bioavailability, promotes the transition from the telogen (resting) to the anagen (growth) phase of the hair cycle. It achieves this by stimulating the Wnt/β-catenin signaling pathway, a crucial regulator of hair follicle development and cycling. This compound and Millet Seed Oil (MSO) have been shown to increase phosphorylation of AKT, GSK3β, and S6K1 proteins, leading to the stabilization and nuclear translocation of β-catenin. This, in turn, upregulates the expression of factors responsible for cell growth and proliferation in the hair follicle dermal papilla cells (HFDPCs) [1] [2].
The following diagram illustrates the proposed signaling pathway activated by this compound/Millet Seed Oil (MSO) that leads to hair follicle cell proliferation.
This protocol is designed to assess the direct impact of this compound or MSO on the proliferation of Human Hair Follicle Dermal Papilla Cells (HFDPCs) [1].
Experimental Procedure:
The table below summarizes quantitative data from in vitro studies on this compound and MSO:
Table 1: Summary of In Vitro Proliferation and Signaling Data
| Assay Type | Test Substance | Key Results | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Cell Proliferation (MTT/BrdU) | Millet Seed Oil (MSO) | Significant increase in HFDPC proliferation at concentrations of 12.5-200 μg/mL. | Activation of β-catenin signaling pathway. | [1] |
| Cell Proliferation | This compound encapsulated in Polar Lipids (MePL) | Enhanced cell proliferation in human scalp hair bulbs compared to this compound alone. | Stimulation of keratinocyte metabolism and proliferation; increased bioavailability. | [3] [2] |
| Western Blot / Signaling | Millet Seed Oil (MSO) | Increased phosphorylation of AKT, S6K1, and GSK3β. Nuclear translocation of β-catenin. | Inhibition of GSK3β prevents β-catenin degradation, activating pro-growth gene expression. | [1] |
| Growth Factor Secretion | This compound-Polar Lipid complex | Stimulated production of Insulin-like Growth Factor-1 (IGF-1). | Acts on dermal papilla to promote keratinocyte renewal in the hair bulb. | [2] |
This protocol evaluates the efficacy of orally administered MSO in stimulating hair growth in vivo [1].
A randomized, double-blind, placebo-controlled clinical trial provides evidence for the efficacy of oral MePL supplementation [3].
The table below summarizes the results from animal and human studies.
Table 2: Summary of In Vivo and Clinical Trial Data
| Model/Study | Test Substance | Dosage & Duration | Key Outcomes | Citation |
|---|---|---|---|---|
| C57BL/6 Mouse Model | Millet Seed Oil (MSO) | Oral administration; specific duration not detailed in abstract. | Stimulated hair growth; increased size and number of hair follicles in testosterone-inhibited model. | [1] |
| Human Clinical Trial (RCT) | This compound encapsulated by Polar Lipids (MePL) | 12 weeks of oral supplementation. | Significantly reduced telogen density; improved scalp dryness and hair brightness. Anagen density increased in both groups but not significantly different between MePL and placebo. | [3] |
For a comprehensive evaluation of this compound's potential, the following integrated workflow combining in vitro, in vivo, and analytical methods is recommended.
For translational research and product development, the encapsulation of this compound within polar lipids (MePL) is a critical advancement. This formulation significantly improves the bioavailability of this compound, leading to enhanced efficacy in stimulating hair bulb cell proliferation compared to non-encapsulated this compound [3]. To ensure the quality and consistency of raw materials and finished products, an advanced analytical method is available. This technique, based on Gas Chromatography with Mass Spectrometry Detector (GC-MSD), can precisely determine the this compound content in millet oil with an impressive detection limit of 1 mg/kg [4].
The table below summarizes the core experimental approaches used in keratinocyte research:
| Experimental Area | Cell Line/Model | Key Assays/Methods | Primary Readout |
|---|---|---|---|
| Proliferation Analysis | HaCaT keratinocytes [1] | MTT assay | Cell viability/Optical Density (OD) at 540nm |
| Migration Analysis | HaCaT keratinocytes; Primary Keratinocytes [2] [3] | In vitro scratch (wound healing) assay | Wound closure rate over time (e.g., 24h) |
| Mechanistic Signaling | HaCaT keratinocytes [1] | Western Blot | Protein phosphorylation (e.g., ERK1/2) |
| Gene Expression | Human keratinocytes [4] | qRT-PCR, siRNA silencing | Gene expression changes (e.g., NRF2 targets) |
| Oxidative Stress Pathways | Human keratinocytes [4] | Gene expression analysis, Glutathione metabolism assays | Activation of NRF2 & phase II enzymes |
You can adapt the following standard operating procedures (SOPs) for a miliacin study.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation [1] [5].
This assay measures the ability of cells to migrate and close a "wound" created in a cell monolayer [2] [3] [1].
To investigate if this compound activates specific signaling pathways, such as the MAPK/ERK pathway [1].
The following diagrams outline a generalized experimental workflow and a potential signaling pathway based on common keratinocyte responses, which you can use as a reference for your study on this compound.
This compound (also known as olean-18-en-3β-ol), a pentacyclic triterpene and primary bioactive component of millet seed oil (Panicum miliaceum L.), has gained significant research interest due to its diverse therapeutic applications, particularly in hair growth stimulation and keratinocyte proliferation. Supercritical carbon dioxide (SC-CO₂) extraction has emerged as the preferred method for isolating this compound and other heat-sensitive bioactive compounds from plant matrices due to its superior selectivity, absence of organic solvent residues, and preservation of compound integrity. This green extraction technology leverages the unique properties of CO₂ at temperatures and pressures above its critical point (31.1°C, 73.8 bar), where it exhibits liquid-like density with gas-like diffusivity and viscosity, enabling efficient penetration of plant matrices and selective extraction of target compounds [1] [2].
The pharmaceutical significance of this compound is substantiated by clinical evidence demonstrating its ability to significantly reduce the telogen phase of hair growth while improving scalp condition and hair quality. Compared to conventional extraction methods that often employ harsh organic solvents (e.g., n-hexane, chloroform, methanol), which can leave toxic residues and potentially degrade thermolabile compounds, SC-CO₂ extraction offers a cleaner, more sustainable alternative that aligns with green chemistry principles and meets regulatory requirements for pharmaceutical applications. Furthermore, the tunable solvating power of supercritical CO₂ through precise manipulation of pressure and temperature parameters allows for selective extraction of this compound without co-extraction of undesirable compounds, resulting in higher purity extracts with preserved bioactivity [3] [4] [1].
The extraction efficiency and final this compound yield in SC-CO₂ processes are influenced by multiple interconnected parameters that must be optimized for each specific plant matrix. Based on comprehensive studies with milk thistle seeds (which share similar extraction characteristics with millet seeds), the following parameters have been identified as critical process variables affecting extraction kinetics and final yield [3]:
Table 1: Optimized SC-CO₂ extraction parameters for this compound recovery from millet seeds
| Parameter | Optimal Range | Impact on Extraction | References |
|---|---|---|---|
| Pressure | 350-450 bar | Higher pressure increases solvent density and solvating power, enhancing this compound yield | [3] |
| Temperature | 60-80°C | Elevated temperature improves diffusivity but reduces density; balance required | [3] |
| Particle Size | 0.2-0.5 mm | Smaller particles increase surface area but excessive fineness causes channeling | [3] [5] |
| Extraction Time | 90-180 min | Time-dependent extraction kinetics; majority obtained in first 120 min | [3] |
| CO₂ Flow Rate | 10-25 kg/h | Higher flow rates enhance mass transfer but reduce contact time | [2] |
| Co-solvent (Ethanol) | 5-15% (v/v) | Significantly improves this compound recovery due to increased polarity | [1] |
| Moisture Content | <8% | Reduced moisture prevents ice formation and improves CO₂ penetration | [6] |
Research specifically investigating this compound extraction from millet seeds has demonstrated that the optimal operating condition for achieving maximum yield and purity is 450 bar at 80°C, which allows for the highest yield (31.5%) with relatively high concentration of bioactive compounds. The addition of ethanol as a polar co-solvent at concentrations of 5-15% (v/v) significantly enhances this compound recovery due to the moderate polarity of this triterpenoid compound. Furthermore, proper seed pretreatment through cryogenic milling to achieve uniform particle size distribution between 0.2-0.5 mm has been shown to dramatically improve extraction efficiency by increasing the surface area-to-volume ratio while maintaining adequate bed porosity to prevent channeling during extraction [3] [1].
Raw Material Selection: Source high-quality millet seeds (Panicum miliaceum L.) with verified This compound content (typically 0.5-2.0% w/w). Document origin, cultivation year, and storage conditions as these significantly impact final yield [3].
Drying Procedure:
Milling and Sieving:
Storage Conditions:
Extraction System Setup:
Extraction Vessel Loading:
Extraction Process:
Separation and Collection:
Post-Extraction Processing:
Diagram 1: Supercritical CO₂ extraction workflow for this compound recovery from millet seeds
Following the SC-CO₂ extraction process, comprehensive analytical characterization is essential to determine This compound content, extract composition, and product quality. The extracted material typically appears as a viscous, golden-yellow oil with characteristic cereal-like aroma. For this compound quantification, the following analytical protocols are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
High-Performance Liquid Chromatography (HPLC) Analysis:
Total Phenolic and Flavonoid Content:
Table 2: Quality control parameters for this compound-rich extracts obtained via SC-CO₂ extraction
| Quality Parameter | Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| This compound Content | ≥5% (w/w) | GC-MS or HPLC | Consistent between batches |
| Extraction Yield | 25-35% (w/w) | Gravimetric analysis | Documented for each batch |
| Appearance | Golden-yellow viscous oil | Visual inspection | Free from particulates |
| Residual Solvents | None detected | GC-FID | Meets ICH guidelines |
| Heavy Metals | <10 ppm total | ICP-MS | Pharmaceutically acceptable |
| Microbial Load | <1000 CFU/g | Microbial enumeration | Absence of pathogens |
| Antioxidant Activity | EC₅₀ < 50 μg/mL | DPPH assay | Comparable to reference |
| Peroxide Value | <5 mEq/kg | Titration method | Indicates oxidative stability |
Rigorous quality control protocols must be implemented throughout the extraction process to ensure batch-to-batch consistency, product safety, and therapeutic efficacy. The chemical profile of SC-CO₂ extracts from millet seeds typically includes palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1 ω9), linoleic acid (C18:2 ω6), α-linolenic acid (C18:3 ω3), in addition to the target compound this compound. The presence of these fatty acids acts as natural enhancers for dermal absorption when the extract is formulated for topical applications targeting hair growth [1].
Table 3: Pharmaceutical applications of this compound and supporting evidence
| Application | Proposed Mechanism | Evidence Level | Effective Concentration |
|---|---|---|---|
| Androgenetic Alopecia | β-catenin pathway activation, AKT/S6K1 phosphorylation, GSK3β inhibition | Preclinical (in vitro & in vivo) | 25 μg/mL (cell culture), 100 mg/kg/day (oral mice) |
| Keratinocyte Proliferation | Stimulation of hair follicle dermal papilla cells (HFDPC) proliferation | In vitro studies | 12.5-200 μg/mL (dose-dependent) |
| Scalp Health Improvement | Reduction of telogen phase, improvement of scalp dryness | Clinical observations | Not quantified in studies |
| Anti-inflammatory Effects | Modulation of inflammatory mediators in scalp tissues | Preliminary evidence | Further studies needed |
This compound demonstrates significant pharmaceutical potential, particularly in the management of androgenetic alopecia (pattern hair loss). In vitro studies using human hair follicle dermal papilla cells (HFDPCs) have demonstrated that this compound-rich extracts significantly promote cell proliferation and induce phosphorylation of AKT, S6K1, and GSK3β proteins. This signaling cascade leads to the stabilization and nuclear translocation of β-catenin, a key transcription factor that upregulates expression of genes related to hair follicle development and cell growth. Additionally, in vivo studies using the C57BL/6 mouse model have confirmed that oral administration of this compound-rich extracts stimulates hair growth by increasing both the size and number of hair follicles in testosterone-induced alopecia [1].
Diagram 2: Proposed mechanism of this compound action in promoting hair follicle development through β-catenin signaling pathway activation
The mechanism of action illustrated in Diagram 2 demonstrates how this compound activates key signaling pathways that promote hair growth. Through simultaneous activation of both the mTORC1 and AKT signaling pathways, this compound effectively inhibits GSK3β activity, preventing the formation of the β-catenin degradation complex (Axin/APC/GSK3β). This results in stabilized β-catenin that translocates to the nucleus and functions as a transcriptional co-activator with TCF/LEF transcription factors, ultimately driving expression of genes responsible for hair follicle development, cell proliferation, and anagen phase induction. This multifaceted mechanism positions this compound as a promising natural alternative to conventional hair loss treatments such as minoxidil and finasteride, which are associated with various side effects including scalp irritation, sexual dysfunction, and cardiovascular concerns [1].
The supercritical CO₂ extraction method represents the optimal approach for obtaining high-quality this compound-rich extracts from millet seeds, balancing extraction efficiency, compound integrity, and environmental sustainability. The tunable nature of SC-CO₂ technology allows researchers to precisely control extraction parameters to target this compound specifically or obtain broader spectrum extracts enriched with complementary bioactive compounds. The well-documented efficacy of this compound in promoting hair growth through the β-catenin signaling pathway, combined with its favorable safety profile, positions this natural compound as a valuable ingredient for pharmaceutical and cosmeceutical applications, particularly in addressing androgenetic alopecia.
Future research directions should focus on clinical validation of this compound's efficacy in human subjects, development of advanced formulation strategies to enhance bioavailability, and exploration of synergistic combinations with other bioactive compounds. Additionally, process intensification through integration with other green technologies such as microwave-assisted or ultrasound-assisted extraction may further improve efficiency and sustainability. As demand for natural, evidence-based therapeutics continues to grow, supercritical CO₂-extracted this compound stands poised to make significant contributions to dermatological and hair care formulations, offering a science-backed, natural alternative to conventional treatments with fewer side effects and enhanced patient acceptance.
This compound, a prominent triterpenoid compound extracted from millet seeds (Panicum miliaceum L.), has emerged as a potent bioactive molecule with significant implications for hair growth research and development. As a primary component of medicinal millet extracts, this compound has demonstrated remarkable abilities to stimulate hair follicle activity and modulate the hair growth cycle. The compound's mechanism centers primarily on activating key signaling pathways responsible for maintaining and prolonging the anagen (growth) phase of hair follicles, thereby counteracting the pathological processes underlying androgenetic alopecia and telogen effluvium. The growing interest in this compound stems from the need for alternative treatment options that circumvent the side effects associated with conventional therapies like minoxidil and finasteride, which include sexual dysfunction, scalp irritation, and cardiovascular effects [1].
The hair growth cycle consists of three primary phases: anagen (active growth, lasting 2-5 years), catagen (transitional phase, 2-4 weeks), and telogen (resting phase, 3-4 months). In androgenetic alopecia, this cycle becomes dysregulated, with progressive shortening of the anagen phase and increased proportion of hairs in telogen, resulting in follicular miniaturization and decreased hair density [2]. Recent evidence indicates that this compound effectively counteracts this pathological process by targeting multiple aspects of hair follicle dysfunction, including impaired nutrient supply, reduced growth factor expression, and disrupted signaling pathways essential for maintaining anagen phase [2] [1].
The therapeutic potential of this compound is further enhanced by its favorable safety profile and natural origin, making it an attractive candidate for long-term use in hair loss management. These application notes provide comprehensive experimental protocols and technical data to facilitate further research and development of this compound-based hair growth formulations, with particular emphasis on standardized methodologies for evaluating efficacy through both in vitro and in vivo models [3] [4].
This compound exerts its hair growth effects through multiple interconnected mechanisms that target key aspects of hair follicle biology and cycle regulation. The primary mechanism involves activation of the β-catenin signaling pathway, a crucial regulator of anagen phase initiation and maintenance. Experimental evidence demonstrates that this compound treatment significantly increases phosphorylation of AKT, S6K1, and GSK3β proteins, leading to inhibition of the β-catenin degradation complex. This results in stabilized β-catenin that translocates to the nucleus and functions as a transcriptional cofactor, promoting expression of growth factors and cell cycle regulators essential for hair follicle development and function [1]. The downstream effects include enhanced proliferation of dermal papilla cells and prolonged anagen phase through upregulation of target genes including those encoding various growth factors and hair structural proteins.
Concurrently, this compound addresses the nutrient deficiency component of hair follicle miniaturization. Studies on isolated hair follicles from patients with androgenetic alopecia have revealed significant reductions in various essential nutrients in affected follicles, including pantothenic acid (vitamin B5), L-tryptophan, L-carnitine, and L-valine. Specifically, L-cystine and L-alanine were decreased only in hair follicles from the parietal region (predilection site for AGA). Ex vivo supplementation with compounds containing L-cystine, pantothenic acid, and biotin successfully increased intrafollicular nutrient levels, confirming that nutrient absorption capacity remains intact in affected follicles and can be therapeutically targeted [2]. This dual approach—addressing both signaling pathways and nutrient deficiencies—positions this compound as a comprehensive intervention for hair loss disorders.
Table 1: Key Signaling Pathways and Biological Processes Regulated by this compound
| Pathway/Process | Effect of this compound | Experimental Evidence | Biological Outcome |
|---|---|---|---|
| Wnt/β-catenin Signaling | Increased phosphorylation of GSK3β, stabilized β-catenin | HFDPC studies, mouse models [1] [4] | Activation of anagen phase genes, hair follicle development |
| Growth Factor Expression | Upregulated IGF-1, VEGF, FGF7 | mRNA analysis in human iDPCs and mouse models [4] | Enhanced cell proliferation, improved follicular nutrient supply |
| Oxidative Stress Response | Increased catalase and SOD1 expression | Human iDPC studies [4] | Protection against reactive oxygen species, reduced cell senescence |
| Inflammatory Regulation | Decreased IL-6 and TNFα levels | Human iDPC studies [4] | Reduced inflammation-induced hair follicle damage |
| Nutrient Uptake | Increased intrafollicular L-cystine, pantothenic acid | Ex vivo hair follicle cultures [2] | Correction of nutrient deficiencies in AGA follicles |
The diagram above illustrates the integrated signaling mechanism through which this compound promotes hair growth. The pathway begins with this compound binding to cell membrane receptors, triggering the PI3K/Akt signaling cascade that phosphorylates and inhibits GSK3β. This inhibition stabilizes β-catenin by preventing its degradation, allowing accumulation and nuclear translocation where it complexes with TCF/LEF transcription factors to activate expression of anagen phase genes. Simultaneously, this compound enhances nutrient uptake in hair follicles, correcting deficiencies commonly observed in androgenetic alopecia and providing essential substrates for hair growth and follicle health [2] [1] [4].
Human immortalized dermal papilla cells (iDPCs) serve as the primary model for investigating this compound's effects on hair follicle biology. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO₂ humidified incubator. For subculturing, use 0.25% trypsin/EDTA solution to detach adherent cells once they reach 70-80% confluence. It is critical to utilize cells before the seventh subculture passage to maintain phenotypic stability and ensure consistent biomarker expression, as extended passaging beyond this point leads to rapid decrease in doubling rate and DPC biomarker expression [4]. For this compound treatment, prepare stock solutions in appropriate vehicles such as dimethyl sulfoxide (DMSO) or sunflower oil, ensuring final vehicle concentrations do not exceed 0.1% to avoid cytotoxic effects.
The proliferative effects of this compound on HFDPCs can be quantified using standardized MTT and BrdU incorporation assays. For MTT assay, seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and allow to adhere overnight. Treat with this compound at concentrations ranging from 12.5-200 μg/mL for 24 hours. Following treatment, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 ratio and incubate for 2 hours. Measure absorbance at 570 nm using a plate reader, with untreated cells serving as control [1]. For BrdU assay, follow manufacturer instructions to quantify DNA synthesis during cell proliferation. Typically, incubate cells with BrdU labeling solution during the final 2-4 hours of this compound treatment, then fix, denature DNA, and incubate with anti-BrdU antibody before colorimetric detection. These complementary approaches provide both metabolic activity and DNA synthesis data for comprehensive proliferation assessment.
Evaluate the effects of this compound on gene expression profiles related to hair growth using quantitative real-time PCR. After treatment with this compound at established effective concentrations (typically 60-240 μg/mL based on proliferation data), extract total RNA using TRIzol reagent according to standard protocols. Synthesize cDNA using reverse transcriptase with random hexamer or oligo-dT primers. Perform qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for target genes including: antioxidant enzymes (catalase, SOD1), growth factors (IGF-1, VEGF, FGF7), hair growth regulators (wnt10b, β-catenin), and inflammatory cytokines (IL-6, TNFα). Normalize expression data to appropriate housekeeping genes (GAPDH, β-actin) using the ΔΔCt method for quantification [4]. This comprehensive gene expression profiling provides mechanistic insights into this compound's effects on multiple pathways relevant to hair follicle function.
The androgenetic alopecia model using C57BL/6 mice provides a well-established system for evaluating this compound's efficacy in vivo. Begin by shaving the dorsal skin of 7-week-old male mice under anesthesia, then administer subcutaneous testosterone injections (1 mg/kg) daily for the study duration to induce hair growth inhibition. One week after shaving, initiate oral administration of this compound (typically 30-120 mg/kg) or vehicle control daily for 4-6 weeks. For optimal absorption, this compound should be suspended in appropriate vehicles such as sunflower oil [1]. Monitor hair growth regularly through standardized photographic documentation and assign hair growth scores using established scales (0: no growth to 5: complete hair regrowth). This model effectively recapitulates the androgen-dependent hair loss mechanism relevant to human androgenetic alopecia.
For studies focusing on hair cycle regulation, the anagen-synchronized mouse model offers distinct advantages. Use 6-week-old C3H/HeN male mice with all hair follicles in telogen phase, confirmed by pink skin color. Administer this compound orally at doses of 30, 60, and 120 mg/kg daily for 45 days. The transition to anagen phase is indicated by skin darkening, which can be quantified through photographic assessment and image analysis software. At study endpoint, collect dorsal skin samples for histological analysis and gene expression profiling. For histology, fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section at 4-5μm thickness, and stain with hematoxylin and eosin for morphological evaluation of hair follicles [4]. This model allows precise assessment of this compound's effects on anagen phase initiation and duration without hormonal manipulation.
The phototrichogram represents the gold standard non-invasive method for quantifying hair growth parameters in clinical studies. To perform this assessment, select a predefined 1.5 cm² area of the scalp (typically the vertex region for androgenetic alopecia). Shave the area to 1 mm length and acquire baseline digital images using standardized lighting and positioning. After 3 days, recapture images of the same area to distinguish anagen hairs (which will have grown approximately 0.3-0.5 mm) from telogen hairs (which remain the same length). Calculate key parameters including: hair density (hairs/cm²), anagen ratio (percentage of hairs in growth phase), and telogen ratio (percentage of resting hairs) [2] [3]. This method provides objective, quantitative data on hair cycle dynamics essential for evaluating treatment efficacy.
The hair pull test provides a simple clinical assessment of disease activity and treatment response. To perform standardized pull testing, grasp approximately 50-60 hairs between thumb and index finger and apply gentle traction while sliding fingers along the hair shafts. A positive test (more than 10% of hairs extracted) indicates active hair shedding. Conduct this test at baseline and regular intervals during treatment [3]. Global photography complements quantitative assessments by providing visual documentation of treatment effects. Use standardized positioning, lighting, and camera settings to capture consistent images of the frontal, temporal, and vertex scalp regions. These images can be evaluated by blinded dermatologists using standardized scales for hair density, scalp coverage, and global improvement [5].
Table 2: Summary of this compound Efficacy Data from Experimental Studies
| Study Type | Model/Subjects | Treatment | Key Efficacy Endpoints | Results | Citation |
|---|---|---|---|---|---|
| In Vitro | Human HFDPCs | MSO 12.5-200 μg/mL | Cell proliferation (MTT/BrdU) | Significant increase vs. control (p<0.05) | [1] |
| In Vivo | C57BL/6 mice (testosterone model) | MSO 30-120 mg/kg, 4 weeks | Hair growth score, follicle count | Dose-dependent increase in follicle size and number | [1] |
| Clinical | 65 women with telogen effluvium | MePL (this compound + polar lipids) 12 weeks | Telogen density, anagen density | 26.9% ↓ telogen, 10.3% ↑ anagen (p<0.05) | [3] |
| Clinical | Women with AGA | Priorin (this compound-based) 6 months | Anagen hair ratio | 87.58% vs 82.96% placebo (p=0.0225) | [2] |
| Gene Expression | Human iDPCs | MWC 60-240 μg/mL | IGF-1, VEGF, β-catenin mRNA | Significant upregulation (p<0.05) | [4] |
| Clinical | Women with hair loss | Keranat 12 weeks | Hair loss reduction | 91% of women observed reduced shedding | [5] |
The bioavailability and efficacy of this compound can be significantly enhanced through specific formulation strategies. Polar lipid encapsulation has demonstrated particular promise, with studies showing that this compound encapsulated by polar lipids (MePL) stimulates cell proliferation in the hair bulb more effectively than non-encapsulated this compound. This encapsulation technology improves this compound's bioavailability and target delivery to hair follicles, with clinical evidence demonstrating significant reduction in telogen hair density (26.9%) and increased anagen density (10.3%) after 12 weeks of supplementation [3]. Additional formulation approaches include combination with specific carrier oils such as sunflower oil, wheat germ oil, and rosemary leaf oil, which may further enhance solubility and follicular delivery [5].
For oral formulations, this compound is typically standardized to contain 12 mg/g in millet extract complexes, often combined with complementary active ingredients such as glucosylceramide from wheat extract (2.5 mg/g in MWC) [4]. The millet and wheat extract complex (MWC) in a ratio of 5.5:1 (w/w) has demonstrated synergistic effects on hair health through complementary mechanisms including antioxidant protection, anti-inflammatory effects, and enhanced growth factor expression. For topical applications, this compound-containing formulations should be optimized for follicular penetration using appropriate permeation enhancers and vehicle systems that facilitate drug delivery to the hair bulb and dermal papilla [5] [4].
The comprehensive data presented in these application notes establishes this compound as a multifunctional bioactive compound with significant potential for hair growth applications. Through its coordinated effects on β-catenin signaling, growth factor expression, nutrient uptake, and oxidative stress regulation, this compound addresses multiple pathological mechanisms underlying hair loss disorders. The experimental protocols outlined provide standardized methodologies for evaluating this compound's efficacy across in vitro, in vivo, and clinical settings, enabling robust assessment of both mechanism and therapeutic potential.
Future research directions should focus on optimizing delivery systems to enhance this compound bioavailability to hair follicles, exploring synergistic combinations with other bioactive compounds targeting complementary pathways, and conducting long-term clinical studies in diverse patient populations with different hair loss etiologies. Additionally, further investigation into this compound's effects on stem cell populations within the hair follicle niche may reveal additional mechanisms and applications for hair regeneration. With its favorable safety profile and multimodal mechanism of action, this compound represents a promising natural alternative or adjunct to conventional hair loss therapies worthy of continued research and development.
Miliacin (olean-18-en-3β-ol methyl ether) is a pentacyclic triterpene methyl ether (PTME) that serves as a highly specific biomarker for broomcorn millet (Panicum miliaceum) and is of growing interest for its bioactive properties [1] [2] [3]. Its analysis is crucial in diverse fields, from tracking ancient human agriculture to standardizing modern nutraceutical and pharmaceutical products.
The table below summarizes the core analytical techniques for this compound separation and quantification across different sample matrices.
| Technique | Sample Matrix | Key Sample Preparation Steps | Separation & Detection Parameters | Key Performance Metrics |
|---|
| GC-MSD [4] [5] | Millet oil, Dietary supplements | Saponification, followed by extraction and derivatization if necessary. | GC Column: Fused silica capillary. Detection: Mass Spectrometry Detector (MSD). Carrier Gas: Helium. | Detection Limit: 1 mg/kg in plant oils. | | HPLC/LC-MS [3] | Plant extracts, Standardized powders, Nutraceuticals | Extraction with organic solvents (e.g., methanol, hexane), filtration, concentration. | LC Column: C18 (for reverse-phase). Detection: MS or MS/MS for high sensitivity and specificity. | High analytical precision for quality control of complex matrices. | | GC-MS [1] | Archaeological ceramic sherds | Solvent extraction (e.g., chloroform/methanol) of powdered pottery samples. | GC Column: Fused silica column (e.g., 30 m x 0.25 mm ID). Oven Program: From 60°C to 270-300°C. Detection: Electron Ionization MS at 70 eV. | Successful identification of this compound in ng/g range in archaeological contexts. |
This protocol, adapted from commercial laboratory methods, is ideal for quantifying this compound in millet oil for product standardization [4] [5].
This protocol is derived from a pioneering study that first identified this compound in pottery, demonstrating its utility in challenging matrices [1].
The following diagrams summarize the key experimental workflows for analyzing millet oil and archaeological samples.
Diagram 1: Analytical workflow for detecting this compound in archaeological pottery, based on protocols from Scientific Reports [1].
Diagram 2: Analytical workflow for quantifying this compound in millet oil, synthesized from methodologies by GALAB and others [4] [5] [3].
The table below summarizes the core experimental data and optimized conditions for extracting miliacin and other valuable compounds from millet, as found in the literature.
| Extraction Method | Target Compound | Optimized Conditions | Key Outcomes & Quantitative Data |
|---|
| Liquefied Isobutane Extraction [1] | this compound (and millet oil) | • Extractant: Liquefied Isobutane • Process: Raw material treated in extractor; refrigerant evaporated to separate extract [1]. | • Yield: Up to 2.97% (Poltavske Zolotyste variety) [1]. • This compound Content: 314.9 - 536.9 mg/100g of oil (Bila Altanka variety) [1]. • Oil Characteristics: High acid and peroxide numbers reported [1]. | | Microwave-Assisted Extraction (MAE) [2] | Protein (from Foxtail Millet) | • Microwave Power: 960 W • Time: 66.14 seconds • Solid-to-Solvent Ratio: 0.1264 g/mL [2]. | • Protein Recovery Yield: 30.02 ± 0.97% [2]. • Fold Increase: 1.15-fold for raw, 1.52-fold for germinated millet [2]. • Functionality: Improved foaming, emulsifying, and digestibility properties [2]. | | Hydrothermal Extraction [3] | Dietary Fiber (from Pearl Millet Bran) | • Water-to-Solid Ratio: 20:1 • Temperature: 90°C • Time: 15 minutes [3]. | • Dietary Fiber Yield: 74.5% (w/w) [3]. • Bioactivity: Total phenolic content of 4.24-4.32 mg GAE/g; DPPH reduction of 86.6-83.9% [3]. |
This method is noted for its efficiency in extracting this compound directly [1].
While optimized for protein, this method's efficiency suggests potential for adaptation to other compounds [2].
Problem: Low this compound extraction yield.
Problem: High acid and peroxide values in the final millet oil extract [1].
Problem: Inconsistent results with microwave-assisted extraction.
The following diagram illustrates the core steps and decision points in the this compound extraction and analysis process using the liquefied isobutane method.
Matrix effects are a major source of interference in GC-MS, particularly for complex samples. They occur when co-extracted compounds from your sample alter the analyte's response, leading to inaccurate quantification [1]. Common strategies to combat this are summarized in the table below.
| Strategy | Core Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Matrix-Matched Calibration [1] | Calibrants prepared in blank matrix; compensates for signal enhancement/suppression | Provides accurate quantification; considered a gold standard | Requires analyte-free matrix, which can be difficult to obtain |
| Analyte Protectants (APs) [1] | AP compounds (e.g., ethylglycerol, shikimic acid) bind active sites in GC system, protecting analytes | Can be added to all standards/samples; improves peak shape and method robustness | Must be compatible with solvent and added to every sample |
| Internal Standardization [1] | Isotope-labeled analog of analyte added; corrects for losses and instrument variability | Excellent compensation for sample prep and injection variability | High cost of labeled standards; may not be available for all compounds |
| Sample Clean-up [1] | Removes interfering co-extractives (e.g., lipids, pigments) before analysis | Reduces matrix effects and instrument contamination | Can lead to low analyte recovery; increases time and cost |
This method involves adding compounds to your samples and standards to mask active sites in the GC system [1].
This approach involves building your calibration curve in a matrix that mimics your sample [1].
Here are some common problems and steps to resolve them, based on the general principles found in the search results.
Problem: Inconsistent recovery or quantification, suspected matrix effects.
Problem: Poor peak shape (tailing or broadening) for this compound.
Problem: High baseline noise or ghost peaks, masking the this compound signal.
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving interference issues.
It is important to note that the information provided is based on general strategies for GC-MS analysis of small molecules in complex matrices, as no specific literature on this compound was found in this search.
The choice between saponification and direct (non-saponification) extraction depends on your matrix complexity and analytical goals. Saponification is highly effective for complex, fatty matrices like plant oils, while direct methods are suitable for cleaner samples or specific compound classes.
| Feature | Saponification Method | Direct (Non-Saponification) Methods |
|---|---|---|
| Core Principle | Alkaline hydrolysis to remove triglycerides and fatty acids [1]. | Solvent-based extraction without hydrolysis [2]. |
| Primary Use Case | Complex, lipid-rich matrices (e.g., plant oils, supplements) [1]. | General plant material analysis; targeted compound classes [2]. |
| Typical Procedure | Sample saponification → Liquid-liquid extraction → Derivatization → GC-MS analysis [1]. | Solvent extraction (e.g., DCM:MeOH) → Derivatization → GC-MS analysis [2]. |
| Key Advantage | Cleans complex matrix; improves detection sensitivity and instrument longevity [1]. | Faster; preserves acid-labile compounds and intact lipids for profiling [2]. |
| Reported Sensitivity | Detection limit of 1 mg/kg in plant oils [1]. | Information not specified in provided search results. |
| Instrumentation | GC-MSD (Gas Chromatography with Mass Spectrometry Detector) [1]. | GC-MS, GC–MS (Gas Chromatography–Mass Spectrometry) [2]. |
Here are solutions to frequently encountered problems in this compound analysis:
Low Recovery or Poor Sensitivity:
High Background Noise/Co-elution:
Inconsistent or Irreproducible Results:
This protocol is optimized for lipid-rich samples like millet oil[dietary supplements [1].
This method is used for profiling this compound alongside other compounds in plant tissues [2].
The following diagram outlines the two main pathways for this compound analysis, highlighting the key decision point based on your sample type.
A decline in resolution can stem from the instrument, the method, or the sample itself. The following tables outline common problems and their solutions, drawing from general HPLC and Thin Layer Chromatography (TLC) principles that are widely applicable [1] [2].
Table 1: Troubleshooting Instrumental and Method-Related Issues
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|
| Column | High backpressure, poor peak shape | Column clogging or degradation [2] | - Use in-line filters and guard columns.
Table 2: Troubleshooting Sample and Operational Issues
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|
| Sample | Peak tailing, splitting, or broadening | - Sample Solubility: Poor solubility in the mobile phase.
What should I do if my peaks are too close to the solvent front or the baseline? This typically indicates that the eluting strength of your mobile phase is not optimal. If the compounds are near the solvent front, the mobile phase is too strong (too polar in normal-phase); try decreasing the proportion of the polar solvent. If they are near the baseline, the mobile phase is too weak; try increasing the proportion of the polar solvent [1].
My sample appears to be "streaking" on the plate. How can I fix this? Streaking is often a sign of sample overloading or issues with sample chemistry. First, try running the separation again with a more diluted sample. If the problem persists, consider modifying the mobile phase. For base-sensitive compounds, add a small amount of acetic or formic acid (0.1-2.0%). For acid-sensitive compounds, add triethylamine (0.1-2.0%) to the mobile phase [1].
What are the latest technological advances that could improve my chromatographic methods? The field is moving towards more precise and reproducible stationary phases. Silicon-micro-nanofabrication is being used to create perfectly ordered separation beds, such as micro-pillar array columns (µPACs), which can offer superior performance for complex separations, particularly in proteomics and lipidomics [3]. Furthermore, the integration of AI with analytical techniques like GC-MS is emerging as a powerful tool for data analysis and pattern recognition in complex samples [4].
This protocol provides a foundational workflow for developing and executing a high-resolution HPLC method.
Protocol Steps:
The table below summarizes the key physical and chemical properties of miliacin relevant to its storage and stability. [1]
| Property | Description / Value |
|---|---|
| Appearance | White to off-white powder [1] |
| Storage Temperature | -20°C [1] |
| Atmosphere | Desiccated (store in a dry environment) [1] |
| Solubility | Soluble in chloroform; low water solubility [1] [2] |
| Form | Solid powder [1] |
For experimental use, please follow these handling procedures to maintain compound integrity:
Here are answers to frequently asked questions regarding this compound handling in the lab:
Q: The powder does not appear to be at the bottom of the vial after shipping or storage. What should I do?
Q: What is the best practice for creating dilutions for my assays?
While specific stability-indicating methods for this compound are not detailed in the available literature, it is commonly analyzed using chromatographic techniques. You can adapt these methods for your stability studies:
The following workflow outlines a general stability testing process you can establish in your lab:
| Question | Answer & Troubleshooting Steps | Key References |
|---|
| High acid number causes column degradation during GC analysis. | The high content of free fatty acids can degrade the chromatographic column and interfere with analysis. Solution: • Implement Saponification: Use a saponification (base hydrolysis) step prior to extraction to convert free fatty acids into water-soluble soaps, effectively removing them from the organic phase containing miliacin. [1] | | Low this compound recovery during extraction from millet oil. | Low recovery can stem from inefficient extraction or the nature of the oil matrix. Solution: • Validate with Exhaustive Extraction: After your primary extraction, perform a secondary, exhaustive extraction (e.g., using a Soxhlet apparatus with hexane) on the spent raw material to determine the true residual oil content and calculate your method's efficiency. This provides a benchmark for recovery rates (e.g., achieving over 97% extraction). [2] | | How to confirm the identity and purity of this compound peaks in GC-MS. | Co-elution with other compounds can lead to misidentification. Solution: • Use a Confirmatory Technique: Employ GC-MS/MS for superior selectivity and sensitivity, allowing you to isolate and confirm the this compound signal amidst a complex matrix. [3] • Compare to a Standard: Always run analysis in comparison with an authentic this compound standard sample for definitive peak assignment. [2] |
This method, derived from commercial laboratory practice, is designed to handle matrices with high acid numbers. [1]
This protocol is adapted from research that quantified various compounds, including this compound, in different parts of the proso millet plant. [5]
Research indicates that this compound and millet seed oil (MSO) promote hair growth by activating key signaling pathways in Hair Follicle Dermal Papilla Cells (HFDPCs). [6] The following diagram illustrates this mechanism.
Diagram: this compound-activated signaling pathways for hair growth. MSO treatment triggers a signaling cascade that stabilizes β-catenin and activates mTORC1, leading to the proliferation of Hair Follicle Dermal Papilla Cells (HFDPCs). [6]
For a clear overview, here is the consolidated workflow for analyzing this compound, incorporating the solutions for high-acid matrices.
Diagram: this compound analysis workflow with a critical branch point for handling high-acid number oils. [1] [5]
The table below summarizes experimental data relevant to method development and validation.
| Parameter / Finding | Value / Observation | Context / Material | Citation |
|---|---|---|---|
| Extraction Efficiency | >97% (Residual oil in spent raw material <1.02%) | Liquefied isobutane extraction of millet | [2] |
| Extraction Yield | Up to 2.97% (varies by millet variety) | Liquefied isobutane extraction | [2] |
| Acid Number of Crude Extracts | 18.4 - 27.4 mg KOH/g | Millet oil from different varieties | [2] |
| This compound Content in a Complex | 12 mg/g | MWC (Millet and Wheat Complex) | [4] |
| GC Detection Limit | 1 mg/kg | This compound in plant oils (GC-MSD) | [1] |
For researchers analyzing this compound, the following table summarizes the core experimental protocol for simultaneous extraction and quantitation from soil and sediment matrices.
| Step | Protocol & Parameters | Key Details |
|---|---|---|
| 1. Extraction | Simultaneous extraction and concentration [1]. | Specific solvents not detailed in available sources; method optimizes for this compound and alkylresorcinols [1]. |
| 2. Fractionation | Flash Chromatography [2]. | Silica gel, activated (110°C, 48h), deactivated with 5% water [2]. |
| 3. Instrumental Analysis | GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) [1]. | Provides high selectivity and sensitivity for complex environmental matrices [1]. |
| 4. Target Compounds | This compound, 5-n-alkylresorcinols [1]. | - |
| 5. Data Availability | Available on request [1]. | - |
Q1: My sample shows a peak for this compound, but I suspect interference from other pentacyclic triterpene methyl ethers (PTMEs). How can I confirm the source?
Q2: The recovery of this compound from my soil/sediment samples is low. What could be the issue?
The following diagram illustrates the logical workflow for the analysis and validation of this compound in environmental samples, integrating the core protocol and troubleshooting checks.
This compound Analysis and Validation Workflow
Q1: What is the most critical factor in choosing an extraction solvent? The polarity of the solvent relative to your target compound is paramount. Miliacin is a relatively non-polar compound, so solvents of low to medium polarity will generally yield the best results. The "like dissolves like" principle applies.
Q2: My extract yield is low. What should I troubleshoot first? First, review your solvent selection. Using a solvent that is too polar for this compound will result in poor yield. Second, consider the extraction time and temperature; some methods like Soxhlet provide continuous extraction over a long period, which can improve yields of stable compounds [1].
Q3: How can I make my extraction process more environmentally friendly? Consider using Green Solvents. Ethanol-water mixtures are a excellent, less toxic, and biodegradable alternative to petroleum-based solvents. Techniques like Ultrasound-Assisted Extraction (UAE) can also reduce energy consumption and solvent use [1].
| Problem & Symptoms | Possible Causes | Recommended Solutions |
|---|
| Low Extraction Yield • Low mass of final extract • Low concentration of this compound | • Incorrect solvent polarity • Insufficient extraction time • Low extraction temperature • Particle size too large | • Switch to a less polar solvent (e.g., ethyl acetate, hexane, or ethanol) [1]. • Increase extraction duration. • For maceration, consider Soxhlet extraction for continuous, heated washing [1]. • Grind plant material to a fine, uniform powder. | | Poor Selectivity • Extract contains excessive unwanted pigments or sugars | • Solvent too polar (e.g., water, high-concentration ethanol). • Extraction too aggressive, breaking down plant cells. | • Optimize solvent polarity. A binary mixture (e.g., Ethyl Acetate:Ethanol 9:1) can be fine-tuned. • Avoid overly vigorous mixing and consider Cold Maceration to reduce co-extraction of water-soluble compounds [1]. | | Long Extraction Times • Process is not efficient for high-throughput | • Using slow methods like standard maceration. • Lack of energy input to accelerate mass transfer. | • Adopt modern techniques like Ultrasound-Assisted Extraction (UAE), which uses cavitation to disrupt cells and significantly speed up the process [1]. |
The choice of extraction method directly impacts the yield, composition, and bioactivity of your extract [1]. Here is a comparison of common techniques:
| Extraction Method | Principle | Optimal Use Case | Pros | Cons |
|---|---|---|---|---|
| Soxhlet Extraction [1] | Continuous washing with fresh, hot solvent via reflux. | High yield of stable, non-polar compounds. | High efficiency, no filtration needed, simple operation. | High temperatures may degrade heat-sensitive compounds, high solvent consumption. |
| Ultrasound-Assisted Extraction (UAE) [1] | Uses ultrasonic cavitation to disrupt cell walls. | Rapid extraction of a wide range of compounds. | Fast, lower temperature, reduced solvent use. | Potential for free radical formation, power optimization needed. |
| Cold Maceration [1] | Soaking plant material at room temperature with agitation. | Heat-sensitive compounds; simple, low-cost setups. | Preserves thermolabile compounds, very simple. | Can be slow, may have lower yields, requires filtration. |
Solvent polarity is typically measured by the Polarity Index. The following table lists common solvents used in extraction, ordered by polarity:
| Solvent | Polarity Index | Suitability for this compound | Notes |
|---|---|---|---|
| n-Hexane | 0.0 | Excellent | Very non-polar; ideal for initial defatting and extraction of non-polar compounds. |
| Ethyl Acetate | 4.3 | Very Good | Medium polarity; a good balance between yield and selectivity. |
| Acetone | 5.4 | Good | Versatile solvent, but requires careful evaporation. |
| Ethanol (Absolute) | 5.2 | Good | Less polar than water; often used in mixtures. |
| Ethanol (70%) | N/A | Moderate | Higher water content increases polarity, making it better for more polar compounds [1]. |
| Water | 9.0 | Poor | Highly polar; will not efficiently extract non-polar this compound. |
Note: The polarity index values are for pure solvents. Mixtures can be created to achieve an intermediate polarity.
The following diagram outlines the logical decision-making process for optimizing your this compound extraction protocol, from sample preparation to final analysis.
The workflow shows that optimization is an iterative process. If your initial results from analysis are insufficient, you should loop back and adjust your method or solvent choice based on the troubleshooting guide above [1].
To optimize your this compound extraction:
Q1: What are the most common causes of low analyte recovery during extraction? Low recovery can stem from issues across the entire workflow. The table below summarizes the common problems and their origins based on general extraction principles [1] [2].
| Problem Area | Specific Issue | Likely Cause |
|---|---|---|
| Sorbent/Solvent | Polarity mismatch, insufficient strength/volume | Incorrect chemistry for target analyte [1]. |
| Process Parameters | Incorrect pH, temperature, time | Suboptimal partitioning/kinetics; analyte degradation [2]. |
| Equipment & Sample | Cartridge overloading, clogging, emulsion formation | Exceeded sorbent capacity; physical barriers to separation [1] [2]. |
Q2: How can I optimize my extraction method to improve miliacin yield? Systematic optimization is key. A highly effective approach is to use Response Surface Methodology (RSM) [3] [4]. This statistical technique helps you model and understand the interaction between multiple variables to find the optimal conditions.
Key variables to investigate, as demonstrated in the recovery of other plant-based phenolics, include [3] [4]:
The workflow for this optimization is outlined in the diagram below.
Q3: My liquid-liquid extraction forms a stable emulsion. How can I break it? Emulsions prevent clean phase separation, leading to poor recovery. You can try these practical steps [2]:
Here is a detailed methodology based on a study that optimized polyphenol recovery from olive by-products, which you can adapt for this compound [3].
1. Define Variables and Ranges:
X₁: Ethanol concentration in water (0-100% v/v)X₂: Ultrasound amplitude (e.g., 30-60 μm)X₃: Specific energy input (e.g., 25-100 J·mL⁻¹)Y: this compound recovery (µg/g), quantified via a validated method like HPLC-MS.2. Experimental Design and Execution:
3. Data Analysis and Validation:
Follow this logical pathway to diagnose your extraction problem. The process is based on standard troubleshooting guides for solid-phase and liquid-liquid extraction [1] [2].
I hope this structured technical guide helps you overcome the challenges with this compound recovery. For issues like signal suppression in HPLC-MS analysis following extraction, the composition of your sample diluent can also be a critical factor, which may require further investigation [5].
The table below summarizes the available quantitative data on this compound content in different millet varieties, primarily from two key studies.
| Millet Variety / Source | This compound Content | Experimental Material | Citation |
|---|---|---|---|
| Hallachal (Proso millet) | 370.38 ± 0.04 μg/100 mg oil | Grain oil | [1] |
| Unicum (Proso millet) | Identified (varietal variability noted) | Whole plant parts (seeds, roots, leaves, stems) | [2] [3] |
| Hanácká Mana (Proso millet) | Identified (varietal variability noted) | Whole plant parts (seeds, roots, leaves, stems) | [2] [3] |
| Millet-Wheat Complex (MWC) | 12 mg/g | Commercial extract (Supercritical CO₂ extract of Proso millet) | [4] |
| Foxtail Millet (Samdachal, Samdamae) | Not Detected | Grain oil | [1] |
Key Findings from the Data:
For researchers to evaluate or replicate these findings, understanding the methodology is crucial. The following workflow outlines a standard protocol for determining this compound content, as referenced in the provided studies.
Step-by-Step Protocol Description:
For drug development professionals, the mechanism of action is key. Current research indicates that this compound promotes hair health by targeting dermal papilla cells in the hair follicle.
wnt10b/β-catenin pathway. This pathway is crucial for initiating and maintaining the anagen (growth) phase of the hair cycle [4].While existing data is promising, you should be aware of several limitations:
| Product / Active Ingredient | Study Design & Duration | Key Efficacy Parameters (Change from Baseline) | Mechanism of Action |
|---|
| Miliacin encapsulated by polar lipids (MePL) [1] | RCT, 65 women with TE, 12 weeks | ↓ Telogen hair density (Significant reduction vs. placebo) ↑ Anagen hair density (Increase observed, no significant difference vs. placebo) [1] | Stimulates cell proliferation in the hair bulb [1]. | | Wheat Polar Lipid Complex (WPLC) [2] | RCT, 99 women with acute TE, 84 days | ↓ Telogen hair density: 26.9% (oil) & 24.2% (powder) ↑ Anagen hair density: 10.3% (oil) & 10.8% (powder) ↑ Anagen/Telogen ratio: 62.2% (oil) & 53.3% (powder) [2] | Provides sphingolipids and digalactosyl diglycerides (DGDG) thought to support the hair follicle barrier and lipid metabolism [2]. | | Priorin (Millet extract, L-cystine, Pantothenic acid) [3] | RCT, 41 women with AGA, 6 months | ↑ Anagen Hair (AH) Ratio:
To ensure the reproducibility and reliability of the data presented, here is a detailed breakdown of the key methodologies used in the cited clinical trials.
Millet seed oil, rich in this compound, has been shown in pre-clinical studies to promote hair growth by activating a key signaling pathway. The diagram below illustrates this mechanism.
Diagram Title: this compound Activation of β-Catenin Pathway for Hair Growth
The activation of this pathway inhibits the degradation of β-catenin, allowing it to accumulate and travel to the cell nucleus. Inside the nucleus, it binds to TCF/LEF transcription factors, turning on genes responsible for cell proliferation and growth, thereby promoting the anagen (growth) phase of the hair cycle [4].
When considering the treatment landscape for telogen effluvium and other hair loss conditions, it is useful to compare this compound-based supplements with other common treatments.
For researchers, selecting the appropriate assay is crucial as different methods are based on distinct mechanisms. The table below summarizes key in vitro antioxidant assays.
| Assay Name | Underlying Mechanism | Key Measurement | Common Applications |
|---|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) [1] [2] [3] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Decrease in absorbance at 517nm as the purple DPPH• radical is reduced [1]. | Simple, quick screening of pure compounds and plant extracts [4] [1]. |
| ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonate)) [4] [2] [5] | Single Electron Transfer (SET) | Decolorization of the pre-formed green ABTS•+ radical cation, measured at 734nm [5]. | Can be used for both hydrophilic and lipophilic antioxidants [2]. |
| FRAP (Ferric Reducing Antioxidant Power) [4] [2] [5] | Single Electron Transfer (SET) | Reduction of yellow Fe³⁺-TPTZ complex to blue Fe²⁺-TPTZ at low pH, measured at 593nm [5]. | Measures "reducing power"; does not involve a radical scavenging step [2]. |
| ORAC (Oxygen Radical Absorbance Capacity) [6] [2] [5] | Hydrogen Atom Transfer (HAT) | Inhibition of peroxyl radical (ROO•)-induced oxidation; measured by fluorescence decay over time [5]. | Considers reaction kinetics and is biologically more relevant [6]. |
| CUPRAC (Cupric Reducing Antioxidant Power) [4] [2] [5] | Single Electron Transfer (SET) | Reduction of Cu²⁺ to Cu⁺ by neocuproine, forming a colored complex measured at 450nm [4] [5]. | Known for its simplicity and low cost [2]. |
When designing experiments to compare antioxidant activity, keep these points in mind:
The following diagram outlines a recommended workflow for the systematic evaluation of a compound's antioxidant activity.
To objectively compare this compound's antioxidant performance, you would need to generate primary data. Here is a potential research approach:
This compound (also known as panicum miliaceum triterpenoid) is a primary bioactive phytosterol found in proso millet (Panicum miliaceum L.) with demonstrated anti-inflammatory properties and regenerative potential. This compound has gained increasing attention in pharmacological research due to its favorable safety profile and multi-target mechanisms in addressing inflammatory processes. Unlike conventional anti-inflammatory drugs that often target single pathways and carry significant side effects with long-term use, this compound appears to modulate multiple inflammatory cascades simultaneously while exhibiting minimal toxicity [1]. Research indicates that this compound produces moderate anti-inflammatory effects while simultaneously stimulating cellular regeneration processes, making it particularly valuable for conditions where inflammation and tissue repair coexist [1]. The dual functionality of this compound—addressing both inflammation and regeneration—represents a significant advantage over many conventional anti-inflammatory agents that may inhibit healing processes.
The chemical structure of this compound as a triterpenoid contributes to its bioactivity and membrane permeability, allowing it to effectively interact with cellular signaling pathways involved in inflammation. Recent studies have explored various extraction methods to optimize this compound yield and bioavailability, with supercritical CO2 extraction emerging as the most efficient technique for obtaining high-purity this compound from millet seeds [2] [3]. This extraction method preserves the compound's structural integrity while eliminating potential solvent residues, making it suitable for pharmaceutical and nutraceutical applications. The growing body of evidence supporting this compound's therapeutic potential warrants systematic analysis of its mechanisms, efficacy, and comparative advantages against other anti-inflammatory compounds.
This compound is characterized as a pentacyclic triterpenoid with a chemical structure similar to cholesterol and other phytosterols. This structural similarity enables this compound to interact with cellular membranes and steroid-signaling pathways, contributing to its anti-inflammatory activity and cell-modulating properties. The compound demonstrates moderate lipophilicity, which influences its absorption, distribution, and cellular uptake characteristics. Analysis of millet seed oil reveals that this compound is one of several bioactive components, with its concentration typically ranging between 12-15 mg/g in standardized extracts [2]. The stability of this compound is influenced by storage conditions, with protection from light and oxygen recommended to maintain potency.
Natural Sources: this compound is primarily obtained from proso millet (Panicum miliaceum L.), one of the earliest cultivated crops, now grown extensively throughout Asia, European countries, and Russia [3]. Millet seeds contain approximately 4-9% oil content by weight, which is higher than most other grains, with this compound representing a significant portion of this oil fraction [3].
Extraction Techniques: Supercritical CO2 extraction has been identified as the optimal method for this compound extraction, providing superior yield and purity compared to conventional solvent extraction [2] [3]. This technique uses carbon dioxide in a supercritical state as a non-toxic, recyclable solvent, operating at controlled temperatures and pressures to preserve the compound's structural integrity. The resulting extract is characterized by high this compound concentration (typically 12 mg/g) without residual solvent contamination [2].
Enhancement Strategies: To improve this compound's bioavailability and efficacy, advanced formulation approaches have been developed, including encapsulation with polar lipids (MePL). This technique forms vesicles that protect the active compound and enhance its delivery to target tissues, significantly improving its therapeutic effects compared to unencapsulated this compound [4] [5].
Table 1: this compound Source and Chemical Properties
| Property | Specifications | Research Evidence |
|---|---|---|
| Natural Source | Proso millet (Panicum miliaceum L.) | [3] |
| Chemical Classification | Pentacyclic triterpenoid (phytosterol) | [1] |
| Extraction Method | Supercritical CO₂ extraction | [2] [3] |
| Concentration in Standardized Extract | 12 mg/g in MWC (millet-wheat complex) | [2] |
| Bioavailability Enhancement | Encapsulation with polar lipids (MePL) | [4] [5] |
| Lipophilicity | Moderate | Inferred from structural analysis |
This compound exerts its anti-inflammatory effects through multi-pathway modulation that involves both the suppression of pro-inflammatory mediators and the enhancement of cellular defense mechanisms. The compound demonstrates a particularly significant impact on the NF-κB signaling pathway, a master regulator of inflammation that controls the expression of numerous genes involved in immune responses [2]. By inhibiting NF-κB activation, this compound reduces the transcription and production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [2]. This mechanism was demonstrated in studies using human immortalized dermal papilla cells (iDPCs), where application of millet extract complex significantly decreased mRNA levels of these inflammatory markers. The suppression of these cytokines represents a crucial anti-inflammatory effect since they play central roles in propagating inflammatory cascades across various tissue types.
Complementing its effect on NF-κB signaling, this compound also modulates the Nrf2 antioxidant pathway, enhancing the expression of cytoprotective genes [2]. This dual action on both inflammatory and antioxidant systems creates a comprehensive anti-inflammatory profile that addresses multiple aspects of the inflammatory response. Additionally, research indicates that this compound influences the Wnt/β-catenin signaling pathway, which not only promotes hair growth but also contributes to anti-inflammatory effects in certain tissue contexts [2] [3]. The activation of this pathway leads to increased expression of growth factors including insulin-like growth factor-1 (IGF-1), vascular endothelial growth factor (VEGF), and fibroblast growth factor 7 (FGF7), which support tissue repair while simultaneously countering inflammatory processes [2]. This unique combination of pathway modulations distinguishes this compound from many conventional anti-inflammatory agents that typically target single mechanisms.
Figure 1: this compound's Multi-Target Anti-Inflammatory Mechanism - This diagram illustrates the key signaling pathways through which this compound exerts its anti-inflammatory effects, including NF-κB suppression, Nrf2 activation, and Wnt/β-catenin signaling.
In vitro models have been instrumental in elucidating this compound's cellular mechanisms and dose-response relationships. Research using human immortalized dermal papilla cells (iDPCs) has demonstrated that this compound treatment significantly enhances the expression of antioxidant enzymes, including catalase and superoxide dismutase 1 (SOD1), which play crucial roles in cellular defense against oxidative stress [2]. The study employed a millet and wheat extract complex (MWC) containing standardized this compound concentrations, with treatments applied at 60, 120, and 240 μg/mL concentrations. Cell viability was assessed using WST assay kits, while mRNA expression levels were quantified through reverse transcription polymerase chain reaction methods [2]. Results showed a dose-dependent increase in antioxidant enzyme expression alongside decreased inflammatory cytokine mRNA levels (IL-6 and TNFα), providing direct evidence of this compound's anti-inflammatory and antioxidant properties at the molecular level.
Additional in vitro investigations have examined this compound's effects on keratinocyte proliferation and hair follicle cell models. These studies revealed that this compound encapsulated by polar lipids (MePL) significantly enhanced cell proliferation in hair bulbs compared to this compound alone [4]. The experimental protocol involved culturing keratinocytes and hair follicle cells in standardized media, then applying various concentrations of this compound formulations. Cell proliferation was assessed using MTT assays and BrdU incorporation measurements, standard methods for quantifying cell growth and metabolic activity [3] [4]. The results demonstrated that this compound not only reduced inflammatory markers but also stimulated growth factor production and extracellular matrix formation in dermal papilla models maintained in survival conditions [5]. This combination of anti-inflammatory and proliferative effects underscores this compound's potential for applications where inflammation and tissue regeneration coexist.
Animal studies have provided critical evidence for this compound's systemic anti-inflammatory effects and therapeutic potential. Research using an anagen-synchronized mouse model demonstrated that oral administration of this compound-containing extracts led to significant changes in mRNA expression patterns consistent with anti-inflammatory activity [2]. The experimental design involved forty-eight 6-week-old C3H/HeN male mice divided into weight-based groups, with MWC administered at doses of 30, 60, and 120 mg/kg. Control groups received either sunflower oil excipient (120 mg/kg) or no treatment. After a predetermined experimental period, mRNA levels in hair follicles from dorsal skin were measured during early and late telogen phases [2]. The results mirrored in vitro findings, showing decreased expression of inflammatory markers and increased expression of antioxidant enzymes and anagen-phase promoting factors.
Another significant in vivo study investigated millet seed oil (MSO) in a testosterone-induced alopecia mouse model to evaluate anti-inflammatory and hair growth effects [3]. The experimental protocol involved C57BL/6 mice with hair growth inhibition induced by subcutaneous testosterone injection after shaving dorsal skin. Oral administration of MSO stimulated hair growth by increasing both the size and number of hair follicles while modulating inflammatory processes [3]. Analysis of tissue samples revealed that MSO treatment activated β-catenin signaling and increased phosphorylation of AKT, S6K1, and GSK3β proteins, pathways known to influence inflammatory responses. These animal studies provide compelling evidence that this compound's anti-inflammatory effects observed in vitro translate to living systems, supporting its potential therapeutic application for inflammatory conditions.
Table 2: Experimental Models of this compound Anti-Inflammatory Effects
| Model Type | Experimental Design | Key Parameters Measured | Results | Reference |
|---|---|---|---|---|
| In Vitro (Human iDPCs) | MWC at 60, 120, 240 μg/mL; WST assay | mRNA levels of antioxidant enzymes (CAT, SOD1), inflammatory cytokines (IL-6, TNF-α) | ↑ antioxidant enzymes; ↓ inflammatory cytokines | [2] |
| In Vitro (Keratinocytes) | This compound with polar lipids (MePL); MTT/BrdU assays | Cell proliferation in hair bulb | Enhanced proliferation vs. This compound alone | [4] |
| In Vivo (Mouse Anagen Model) | 30, 60, 120 mg/kg MWC orally; mRNA measurement | Hair follicle mRNA in early/late telogen; anagen elongation | Elongated anagen phase; anti-inflammatory mRNA profile | [2] |
| In Vivo (Testosterone-Induced Alopecia Mouse) | MSO oral administration; tissue analysis | Hair follicle size/count; β-catenin signaling; phospho-Proteins (AKT, S6K1, GSK3β) | ↑ Hair growth; activated β-catenin signaling | [3] |
| In Vivo (Trophic Ulcer Model) | Topical this compound oil application; wound assessment | Healing time; anti-inflammatory markers; reparative processes | Accelerated healing; anti-inflammatory effects | [1] |
Clinical studies on this compound have primarily focused on its applications in dermatological conditions and hair disorders, though the mechanisms involved strongly suggest broader anti-inflammatory potential. A randomized, double-blind, placebo-controlled trial involving sixty-five non-menopausal women affected by telogen effluvium assessed the efficacy of a 12-week oral supplementation with this compound encapsulated within polar lipids (MePL) [4]. The study employed phototrichogram analysis to quantify telogen and anagen hair densities at baseline and following the treatment period. Additionally, clinical evaluations using Likert scales assessed scalp dryness and hair brightness as secondary endpoints reflecting anti-inflammatory and tissue-improving effects [4]. Results demonstrated that MePL supplementation significantly reduced telogen density compared to placebo after 12 weeks of treatment, indicating resolution of the inflammatory processes contributing to hair loss.
Further clinical evidence comes from studies investigating a wheat polar lipid complex (WPLC) containing related bioactive compounds, which demonstrated significant reductions in hair shedding and inflammatory markers in women with acute telogen effluvium [6]. This randomized, double-blind, placebo-controlled clinical trial carried out in Italy between September and December 2023 enrolled 99 healthy women with aTE. Participants received either WPLC in oil form (WPLC-O), powder form (WPLC-P), or placebo for 84 days [6]. Assessment at days 56 and 84 revealed that telogen hair density decreased by up to 26.9% in active treatment groups compared to placebo, while anagen density increased by up to 10.8%. These changes corresponded to an increase in the anagen/telogen ratio by up to 62.2%, indicating a significant anti-inflammatory effect that normalized the hair growth cycle [6]. The convergence of findings across these clinical studies provides compelling evidence for this compound's anti-inflammatory efficacy in human subjects.
This compound's anti-inflammatory profile exhibits distinct advantages and differences compared to other well-established natural anti-inflammatory compounds. When evaluated against silymarin (from milk thistle), this compound demonstrates a more targeted effect on skin and hair follicle inflammation while sharing similar modulation of NF-κB signaling pathways [7]. Both compounds influence antioxidant systems, though through somewhat different mechanisms—this compound more directly enhances catalase and SOD1 expression, while silymarin's antioxidant effects are primarily mediated through glutathione pathway modulation [2] [7]. In terms of safety profiles, this compound demonstrates a particularly favorable characteristic with studies specifically noting it possesses no toxic properties, even at relatively high concentrations [1]. This distinguishes it from some other natural anti-inflammatory agents that may have toxicity concerns at therapeutic doses.
The comparison with conventional NSAIDs reveals significant differences in mechanism and side effect profiles. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis [8], this compound employs a multi-target approach that includes NF-κB suppression, antioxidant pathway activation, and growth factor stimulation [2]. This fundamental difference in mechanism translates to a superior safety profile for this compound, particularly regarding gastric mucosa protection. Unlike NSAIDs, which are well-documented to cause gastric damage through COX-1 inhibition [8], this compound has demonstrated protective effects on organs including mitigation of toxic effects on spleen and thymus from certain medications [2]. Additionally, while NSAIDs carry risks of renal, cardiovascular, and hepatic adverse effects [8], no such concerns have been documented with this compound, supporting its potential as a safer alternative for long-term use in chronic inflammatory conditions.
Table 3: this compound Compared with Other Anti-Inflammatory Agents
| Agent | Primary Mechanisms | Key Research Findings | Advantages | Limitations | |-----------|------------------------|---------------------------|----------------|-----------------| | This compound | NF-κB suppression; Nrf2 activation; Wnt/β-catenin signaling | ↓ IL-6, TNF-α; ↑ IGF-1, VEGF, FGF7; ↑ antioxidant enzymes | Multi-target action; no documented toxicity; supports tissue repair | Limited clinical data beyond dermatology | | Silymarin | NF-κB pathway; MAPK pathway; antioxidant pathway | Modulates inflammatory factors; antioxidant effects | Extensive liver research; good safety profile | Less focus on skin/dermatological applications | [7] | | NSAIDs | COX-1/COX-2 inhibition | Reduces prostaglandins; anti-pyretic/analgesic effects | Rapid symptom relief; well-established use | Gastric/renal/cardiovascular side effects | [8] | | Wheat Polar Lipids | Sphingolipids; digalactosyl diglycerides; skin barrier support | ↓ Telogen hair density; ↑ anagen/telogen ratio | Clinical efficacy in hair loss; good safety | Mechanism less fully characterized | [6] |
Despite the promising evidence supporting this compound's anti-inflammatory properties, several significant research gaps remain that warrant further investigation. Perhaps most notably, there is a scarcity of large-scale randomized controlled trials specifically examining this compound's efficacy for systemic inflammatory conditions beyond dermatological applications. While existing studies in hair and skin disorders provide valuable insights, expanded research is needed to establish this compound's potential for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, or metabolic inflammation. Additionally, more comprehensive toxicological studies are needed, though current evidence already indicates a favorable safety profile [1]. The optimal dosing regimens for different inflammatory conditions also remain to be established through rigorous dose-finding studies that explore both efficacy and long-term safety parameters.
Future research should prioritize several key areas to fully elucidate this compound's therapeutic potential. First, comparative effectiveness studies directly contrasting this compound with standard anti-inflammatory treatments (both natural and pharmaceutical) would help position its relative efficacy and advantages. Second, investigation into synergistic combinations of this compound with other anti-inflammatory agents may reveal enhanced therapeutic effects with potential dose-sparing benefits. Third, more sophisticated delivery system optimization could further improve this compound's bioavailability and tissue targeting, potentially using nanoparticle encapsulation or other advanced formulation technologies beyond the already successful polar lipid encapsulation [4]. Finally, research should explore biomarker development to identify patient subgroups most likely to respond to this compound therapy, potentially based on specific inflammatory pathway activation patterns. Addressing these research priorities would significantly advance our understanding of this compound's place in the anti-inflammatory therapeutic arsenal.
The collective evidence from in vitro, in vivo, and clinical studies provides compelling support for this compound's anti-inflammatory properties and potential therapeutic applications. Through its multi-mechanistic action involving suppression of NF-κB signaling, activation of Nrf2 antioxidant pathways, and modulation of Wnt/β-catenin signaling, this compound addresses inflammation at multiple levels while simultaneously supporting tissue repair processes [2] [3]. This comprehensive mechanism of action distinguishes it from many conventional anti-inflammatory agents that typically target single pathways. Particularly noteworthy is this compound's exceptally favorable safety profile, with research specifically indicating an absence of toxic properties even at therapeutic concentrations [1]. This safety advantage positions this compound as a promising candidate for long-term management of chronic inflammatory conditions where conventional treatments often produce unacceptable side effects.
Current research indicates that miliacin, a pentacyclic triterpenoid found in millet seed oil, promotes hair growth by prolonging the anagen (growth) phase of the hair cycle. The proposed mechanism involves activating key signaling pathways within hair follicle dermal papilla cells (HFDPCs) [1] [2].
The signaling pathway and experimental workflow can be summarized as follows:
The supporting experimental evidence for this mechanism is outlined in the table below:
| Experimental Model | Treatment Groups | Key Findings & Quantitative Data | Proposed Mechanism Linked to Findings |
|---|
| C57BL/6 Mouse Model (Testosterone-induced alopecia) [1] [2] | 1. Control (Testosterone only) 2. 2% Minoxidil 3. This compound (30 mg/mL) 4. Placebo (Vehicle) | • This compound group: 100% of hair follicles in late anagen stage on day 28. • Minoxidil & Placebo groups: Hair follicles in telogen stage. • this compound increased hair follicle size and number [1]. | Prolongation of the anagen phase, indicated by the hair follicle cycle index [2]. | | In Vitro Human HFDPCs [1] | MSO at concentrations of 0, 12.5, 25, 50, 100, and 200 μg/mL. | • Dose-dependent increase in HFDPC proliferation (MTT & BrdU assays). • Increased phosphorylation of AKT, S6K1, and GSK3β. • Nuclear translocation of β-catenin and upregulated growth factor expression. | Activation of the AKT/GSK3β/β-catenin signaling pathway. |
The table below positions this compound alongside other prominent hair growth compounds based on available experimental data. Please note that a direct, head-to-head comparison within a single study is not available in the search results I obtained.
| Compound | Primary Reported Mechanism | Key Experimental Findings |
|---|---|---|
| This compound | Activates β-catenin signaling via AKT/GSK3β pathway; prolongs anagen phase [1] [2]. | In a mouse model, superior to 2% minoxidil in preventing testosterone-induced transition to telogen; 100% of follicles remained in anagen [2]. |
| Minoxidil | Promotes hair growth via direct stimulation of dermal papilla cells and release of growth factors (e.g., VEGF, IGF-1) from adipose-derived stem cells (ASCs). Also acts as a vasodilator [3] [4]. | Subcutaneous injection of minoxidil-treated ASCs accelerated telogen-to-anagen transition in mice. Upregulated growth factors CXCL1, PD-ECGF, and PDGF-C from ASCs via the ERK pathway [4]. |
| Fibroblast Growth Factors (FGFs) | Critical regulators of follicular morphogenesis and cycle; FGF7 and FGF10 are key signals from dermal papilla for hair stem cell activation [5]. | Recombinant FGF therapies target hair follicle regeneration via multiple mechanisms (e.g., FGF12 induces anagen; rhFGF9 activates TGF-β/BMP/Smad pathway). Show targeted approach vs. minoxidil/finasteride [5]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol assesses the effect of a compound on hair cycle progression under testosterone challenge.
This protocol evaluates the direct effects of a compound on human hair follicle cells and its mechanism.
The current evidence, while promising, highlights several areas for further investigation: